Butoxyacetic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-butoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQOASGWDCBKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56637-93-5 (hydrochloride salt) | |
| Record name | n-Butoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0050392 | |
| Record name | 2-Butoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-93-0 | |
| Record name | Butoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2516-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butoxyacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Unseen Journey: A Deep Dive into the Toxicokinetics of Butoxyacetic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxyacetic acid (BAA), the principal and most toxic metabolite of the widely used industrial solvent 2-butoxyethanol (BE), has garnered significant attention in the field of toxicology. Understanding its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for accurate risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the toxicokinetics of BAA in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Absorption
The absorption of this compound is primarily studied in the context of exposure to its parent compound, 2-butoxyethanol, which is readily absorbed through oral, dermal, and inhalation routes. Following absorption, BE is rapidly metabolized to BAA.
Oral Absorption
Studies in rats have demonstrated that after oral administration of 2-butoxyethanol, BAA is quickly detected in the bloodstream, indicating rapid and efficient absorption from the gastrointestinal tract.
Dermal Absorption
Dermal absorption of 2-butoxyethanol is a significant route of exposure, particularly in occupational settings. In vivo studies in rats have shown that 2-butoxyethanol penetrates the skin, leading to systemic exposure and the subsequent formation of BAA.
Inhalation
Inhalation of 2-butoxyethanol vapor results in rapid absorption into the systemic circulation. The absorbed BE is then available for metabolism to BAA.
Distribution
Following its formation from 2-butoxyethanol, this compound is distributed throughout the body.
Tissue Distribution
In rats, BAA has been found to distribute to various tissues. Notably, blood concentrations of BAA are often markedly higher than in other tissues, which is attributed to its pronounced binding to blood proteins[1].
Protein Binding
This compound exhibits significant binding to plasma proteins. This binding is a crucial factor in its distribution and retention in the bloodstream[1][2].
Metabolism
The primary metabolic pathway of toxicological significance is the conversion of 2-butoxyethanol to this compound.
Metabolic Pathway of 2-Butoxyethanol to this compound
The metabolism of 2-butoxyethanol to this compound is a two-step enzymatic process that primarily occurs in the liver.
-
Oxidation to Butoxyacetaldehyde: 2-Butoxyethanol is first oxidized to an intermediate, butoxyacetaldehyde, by the enzyme alcohol dehydrogenase (ADH) .
-
Oxidation to this compound: Butoxyacetaldehyde is then further oxidized to this compound by the enzyme aldehyde dehydrogenase (ALDH) .
Excretion
This compound is primarily eliminated from the body through urinary excretion.
Urinary Excretion
Following exposure to 2-butoxyethanol, a significant portion of the absorbed dose is excreted in the urine as BAA. In rats, it has been reported that 45% to 60% of the absorbed dose of 2-butoxyethanol is eliminated as BAA in the urine. Another study in male Sprague-Dawley rats exposed to BE vapor found that the recovery of BAA in urine was 64% of the calculated inhaled amount on an equimolar basis[1]. The renal clearance of BAA in these rats was found to be approximately 0.53 L/h per kg[1]. The elimination of BAA by the kidneys has been described as a saturable process[2].
Quantitative Toxicokinetic Data
The following tables summarize the available quantitative toxicokinetic data for this compound in various animal models. It is important to note that much of the data is derived from studies involving the administration of the parent compound, 2-butoxyethanol.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Exposure to 2-Butoxyethanol
| Parameter | Route of Administration | Dose | Value | Species/Strain | Reference |
| Urinary Excretion (% of absorbed dose) | Oral, Dermal, Inhalation | Not Specified | 45-60% | Rat | [2] |
| Urinary Excretion (% of inhaled amount) | Inhalation (vapor) | 20 ppm and 100 ppm | 64% | Male Sprague-Dawley Rat | [1] |
| Renal Clearance | Inhalation (vapor) | 20 ppm and 100 ppm | 0.53 L/h/kg | Male Sprague-Dawley Rat | [1] |
Note: Data for direct administration of BAA and for other species like rabbits and monkeys are limited in the currently available literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicokinetic studies. Below are generalized methodologies for key experiments cited in the literature.
Inhalation Exposure Study in Rats
A typical experimental workflow for an inhalation study to assess BAA toxicokinetics is as follows:
Protocol Details:
-
Animals: Male Sprague-Dawley rats are often used.
-
Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
-
Exposure: Rats are exposed to a constant concentration of 2-butoxyethanol vapor in inhalation chambers for a specified duration.
-
Sample Collection: Urine is collected at regular intervals (e.g., every 24 hours). At the end of the exposure period, animals are euthanized, and blood and tissues are collected.
-
Analytical Method: this compound concentrations in biological samples are typically determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) after appropriate sample preparation, which may include derivatization.
Intravenous Administration Study in Rats
For studies involving direct administration of this compound, the following protocol provides a general framework.
Protocol Details:
-
Animals: Male F344 rats are a common model.
-
Dosing Solution: A sterile solution of this compound in a suitable vehicle (e.g., saline) is prepared.
-
Administration: The dosing solution is administered via intravenous injection, often through a cannulated tail vein or jugular vein.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via a cannulated artery or from the tail vein.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Analytical Method: Plasma concentrations of BAA are quantified using a validated LC-MS/MS method.
Conclusion
The toxicokinetics of this compound in animal models, predominantly rats, have been characterized primarily through studies of its parent compound, 2-butoxyethanol. BAA is rapidly formed, distributed with significant protein binding, and primarily excreted in the urine. While the metabolic pathway is well-defined, a notable gap exists in the literature regarding the specific pharmacokinetic parameters of BAA following direct administration, particularly in species other than rats. Future research should focus on generating these data to refine physiologically based pharmacokinetic models and improve the accuracy of human health risk assessments. This guide serves as a foundational resource, consolidating current knowledge and highlighting areas for further investigation in the critical field of BAA toxicokinetics.
References
- 1. Inhalation toxicokinetics of butoxyethanol and its metabolite this compound in the male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically based pharmacokinetics of 2-butoxyethanol and its major metabolite, 2-butoxyacetic acid, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Butoxyacetic Acid: A Comprehensive Technical Guide
CAS Number: 2516-93-0[1][2][3][4][5]
This technical guide provides an in-depth overview of butoxyacetic acid, a significant metabolite of the industrial solvent 2-butoxyethanol. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, toxicological profile, metabolic pathways, and analytical methodologies.
Chemical and Physical Properties
This compound is an aliphatic organic compound.[5] It is a colorless to light yellow liquid with an acetic odor.[1][4] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Boiling Point | 108 °C | [4] |
| Density | 1.017 - 1.0221 g/cm³ at 20 °C | [1] |
| Vapor Density | 4.6 | [4] |
| Solubility | Soluble in water, alcohols, and many organic solvents.[1] |
Safety and Toxicology
This compound is the primary metabolite of 2-butoxyethanol and is largely responsible for the toxic effects observed after exposure to the parent compound.[6] It is corrosive and can cause severe skin burns and eye damage.[4][6] Inhalation may lead to severe irritation of the respiratory tract.[4]
The toxicological data for this compound itself is not as extensively reported as for its precursor, 2-butoxyethanol. However, the toxicity of 2-butoxyethanol is directly linked to the metabolic formation of this compound.
| Parameter | Value (for 2-Butoxyethanol) | Species | Route | Source |
| LD50 | 1480 mg/kg | Rat | Oral | [3] |
| LD50 | 400 mg/kg | Rabbit | Dermal | [3] |
| LC50 | 3 mg/L (4h) | - | Inhalation | [3] |
Metabolic Pathway
This compound is formed in the body through the metabolism of 2-butoxyethanol. This process primarily occurs in the liver via alcohol and aldehyde dehydrogenases.[2][6]
Caption: Metabolic conversion of 2-butoxyethanol.
Experimental Protocols
Determination of this compound in Urine by GC-MS
The quantification of this compound in urine is a key method for monitoring occupational exposure to 2-butoxyethanol.[7][8] The following protocol is a representative method based on gas chromatography-mass spectrometry (GC-MS).
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Butoxyethanol, 2- (CICADS) [inchem.org]
- 7. Development of a gas chromatographic test for the quantitation of the biomarker 2-butoxyacetic acid in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mechanism of Butoxyacetic Acid-Induced Hemolysis: A Technical Guide
Executive Summary
This document provides an in-depth technical examination of the mechanisms underlying hemolysis induced by butoxyacetic acid (BAA), the primary hemolytic metabolite of the industrial solvent 2-butoxyethanol (2-BE). The principal toxicity of acute exposure to 2-BE in sensitive species is hemolytic anemia, a process driven entirely by its metabolic conversion to BAA.[1][2] The core mechanism of BAA-induced hemolysis is identified as colloid osmotic lysis, initiated by a direct interaction of BAA with the erythrocyte membrane. This interaction leads to a cascade of events including increased cation permeability, intracellular influx of sodium and calcium, subsequent cell swelling, and depletion of cellular ATP, culminating in membrane failure and lysis.[1][2] A critical finding in the toxicology of BAA is the profound species-specific sensitivity; rodents such as rats are highly susceptible, whereas human erythrocytes are remarkably resistant.[3][4] This guide synthesizes the current understanding of the molecular and cellular events, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the key pathways to support researchers, scientists, and drug development professionals.
The Metabolic Activation of 2-Butoxyethanol
The parent compound, 2-butoxyethanol (2-BE), is not a direct hemolytic agent.[1][2] Its toxicity is contingent upon its metabolic activation in the liver to this compound (BAA).[2][5] This conversion is a two-step enzymatic process. First, alcohol dehydrogenase oxidizes 2-BE to an intermediate, 2-butoxyacetaldehyde (BAL). Subsequently, aldehyde dehydrogenase rapidly metabolizes BAL to the stable and potent hemolytic metabolite, BAA.[2][6] It is BAA that circulates in the bloodstream and interacts with erythrocytes to initiate the hemolytic cascade.[2]
References
- 1. This compound-induced hemolysis of rat red blood cells: effect of external osmolarity and cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and cellular basis of 2-butoxyethanol-induced hemolytic anemia in rats and assessment of human risk in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro sub-hemolytic effects of this compound on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butoxyethanol, 2- (CICADS) [inchem.org]
- 6. lists.upstate.edu [lists.upstate.edu]
Butoxyacetic Acid: A Comprehensive Technical Guide on its Role as a Key Metabolite of 2-Butoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of butoxyacetic acid (BAA), the principal and toxicologically significant metabolite of the widely used industrial solvent, 2-butoxyethanol (BE). This document details the metabolic pathway from the parent compound to BAA, presents comprehensive quantitative data on its toxicokinetics and toxicodynamics, and provides detailed experimental protocols for its analysis in biological matrices. Furthermore, this guide illustrates the key metabolic and toxicological pathways through detailed diagrams, offering a critical resource for researchers in toxicology, drug development, and occupational health.
Introduction
2-Butoxyethanol (BE), a glycol ether, sees extensive use in a variety of industrial and consumer products, including paints, cleaning agents, and coatings.[1][2][3][4] Its widespread application necessitates a thorough understanding of its metabolic fate and toxicological profile. Following absorption via inhalation, dermal contact, or ingestion, BE is rapidly metabolized in the body.[1] The primary metabolic pathway involves the oxidation of BE to 2-butoxyacetaldehyde, which is subsequently oxidized to 2-butoxyacetic acid (BAA).[1] It is this metabolite, BAA, that is largely responsible for the characteristic hematotoxicity observed following BE exposure, particularly in rodent models.[1][5] Understanding the formation, biotransformation, and mechanism of action of BAA is therefore crucial for assessing the risk associated with BE exposure and for the development of appropriate safety and monitoring protocols.
Metabolic Pathway of 2-Butoxyethanol to this compound
The biotransformation of 2-butoxyethanol is a critical determinant of its toxicity. The primary metabolic cascade is a two-step enzymatic process occurring predominantly in the liver.
Step 1: Oxidation to 2-Butoxyacetaldehyde 2-Butoxyethanol is first oxidized to an intermediate, 2-butoxyacetaldehyde, by the enzyme alcohol dehydrogenase.[6]
Step 2: Oxidation to 2-Butoxyacetic Acid The highly reactive 2-butoxyacetaldehyde is then rapidly converted to the more stable but toxic metabolite, this compound, by the enzyme aldehyde dehydrogenase.[6]
BAA is the major metabolite responsible for the hematotoxic effects of BE.[5] While BAA is the primary product, minor metabolic pathways for BE also exist, including conjugation with glucuronic acid or sulfate, and O-dealkylation to form ethylene glycol.[6] In humans, BAA can also be conjugated with glutamine before excretion.[7]
Quantitative Toxicological and Toxicokinetic Data
The toxicological and toxicokinetic profiles of 2-butoxyethanol and this compound have been characterized in various studies. The following tables summarize key quantitative data.
Table 1: Toxicokinetic Parameters of 2-Butoxyethanol and this compound
| Parameter | Species | Route | Value | Reference(s) |
| 2-Butoxyethanol | ||||
| Half-life (blood) | Human | Inhalation | 40 min | [6] |
| Respiratory Uptake | Human | Inhalation | 57% of inspired amount | [6] |
| This compound | ||||
| Half-life (urine) | Human | Inhalation | ~6 hours | [6] |
| Urinary Excretion | Human | Inhalation | 15-55% of absorbed BE dose | [6] |
| Urinary Recovery | Rat | Inhalation | 64% of inhaled BE dose | [1] |
| Biological Exposure Index | Human | All | 200 mg/g creatinine in end-of-shift urine | [6] |
Table 2: Acute Toxicity of 2-Butoxyethanol
| Endpoint | Species | Route | Value | Reference(s) |
| LC50 (4-hour) | Rat (male) | Inhalation | 486 ppm | [1][7] |
| LC50 (4-hour) | Rat (female) | Inhalation | 450 ppm | [1][7] |
| LC50 (7-hour) | Mouse | Inhalation | 700 ppm | [1] |
| LD50 | Rat | Oral | 2500 mg/kg | [1] |
| LD50 | Mouse | Oral | 1400 mg/kg | [1] |
| LD50 | Guinea Pig | Oral | 1200 mg/kg | [1] |
| LD50 | Rabbit | Oral | 320 mg/kg | [1] |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Non-Cancer Endpoints (Inhalation)
| Endpoint | Species | Duration | NOAEL | LOAEL | Reference(s) |
| Hematological Effects | Rat | 9 days | 20 ppm | 86 ppm | [7] |
| Hematological Effects | Rat (pregnant) | Gestation days 6-15 | 50 ppm | 100 ppm | [7] |
| Eye Irritation | Rat | Subchronic | - | 25 ppm | [2] |
| Hematological Effects | Rat | 13 weeks | 25 ppm | 77 ppm | [2] |
| Decreased Hematocrit | Human | Chronic | 0.6 ppm | - | [7] |
Mechanism of this compound-Induced Hemolytic Anemia
The primary toxic effect of this compound is hemolytic anemia, which is significantly more potent in rats than in humans.[8][9] The mechanism does not involve direct DNA damage but is rather a consequence of interactions with the erythrocyte membrane, leading to a cascade of events culminating in cell lysis.[5][10]
The process begins with BAA inducing an influx of sodium and calcium ions into the red blood cell.[11][12][13] This influx disrupts the osmotic balance, causing the cell to swell and become more spherical (spherocytosis).[11][12] The increased intracellular calcium can initially trigger the Gardos channel, a calcium-activated potassium channel, leading to potassium efflux that temporarily counteracts the swelling.[13] However, the sustained ion imbalance and cellular swelling lead to a depletion of intracellular ATP.[5] This energy crisis, combined with the physical stress on the membrane, results in increased membrane fragility, loss of deformability, and eventual hemolysis.[5][9][12]
Following hemolysis, the release of large amounts of hemoglobin can lead to iron deposition (hemosiderin) in organs like the liver. This iron overload can, in turn, induce oxidative stress through Fenton-like reactions, leading to the generation of reactive oxygen species (ROS).[10] This secondary oxidative stress may contribute to further tissue damage.
Experimental Protocols: Analysis of this compound in Urine
The biological monitoring of BAA in urine is the most reliable method for assessing exposure to 2-butoxyethanol.[8] The following sections detail a representative workflow and a specific, validated method.
General Experimental Workflow
The analysis of BAA in urine typically involves sample collection, preparation (which may include hydrolysis of conjugates and derivatization), and instrumental analysis.
Detailed Protocol: NIOSH Method 8316 (GC-ECD)
This method is designed for the determination of BAA in urine as a biomarker for exposure to 2-butoxyethanol and 2-butoxyethyl acetate.[8]
1. Sample Collection:
-
Collect a spot urine sample in a polypropylene bottle.
-
Freeze the sample immediately, preferably with dry ice.
-
Store samples at -70°C until analysis. Sample stability is at least 9 months at this temperature.[12]
2. Reagents:
-
Tetrabutylammonium hydrogen sulfate
-
Potassium dihydrogen phosphate
-
Potassium hydroxide
-
Phosphoric acid (85%)
-
Deionized water
-
Methylene chloride
-
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)
-
2-Propanol
-
Toluene
-
This compound (for standards)
-
Urine from unexposed individuals (for controls and spikes)
3. Sample Preparation:
-
Thaw the urine sample to room temperature.
-
Pipette 0.2 mL of urine into a 16-mm x 100-mm culture tube.
-
Add 2 mL of the tetrabutylammonium hydrogen sulfate/phosphate buffer (pH 6).
-
Add 2 mL of methylene chloride.
-
Add 10 µL of a 10% (v/v) solution of PFBBr in toluene.
-
Cap the tube and rotate for at least 4 hours (or overnight) at room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the lower (organic) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 1.5 mL of a 1:1 (v/v) isopropanol-toluene mixture.
-
Transfer to an autosampler vial for analysis.
4. Instrumental Analysis (Gas Chromatography with Electron Capture Detector - GC-ECD):
-
Column: Fused silica capillary, 30 m x 0.53-mm ID with a 2.65-µm film of polydimethyl siloxane (e.g., HP-1), preceded by a 5 m x 0.53-mm ID deactivated guard column.[12]
-
Carrier Gas: Helium at 10 mL/min.[12]
-
Temperatures:
-
Injection Volume: 5 µL.[12]
-
Analyte: The derivatized product, pentafluorobenzyl butoxyacetate (PFB-BAA).[12]
5. Calibration and Quality Control:
-
Prepare calibration standards by derivatizing known concentrations of BAA in toluene/2-propanol.
-
Prepare quality control samples by spiking urine from unexposed individuals with known concentrations of BAA.
-
Analyze blanks and quality control samples with each batch of unknown samples.
6. Calculations:
-
Quantify the PFB-BAA in the sample against the calibration curve.
-
Adjust for the initial urine volume and any dilution factors.
-
Results can be normalized to creatinine concentration to account for urine dilution, reported in mg/g creatinine.[14]
Conclusion
This compound is a critical metabolite in understanding the toxicology of 2-butoxyethanol. Its formation via alcohol and aldehyde dehydrogenases leads to a potent hematotoxin, particularly in certain animal species. The mechanism of toxicity is centered on erythrocyte membrane disruption, leading to hemolytic anemia and potential downstream oxidative stress. Reliable analytical methods, such as NIOSH Method 8316, are well-established for the biological monitoring of BAA in urine, providing an accurate assessment of exposure. This guide provides the foundational knowledge and detailed methodologies necessary for professionals engaged in research and safety assessment related to 2-butoxyethanol.
References
- 1. Butoxyethanol, 2- (CICADS) [inchem.org]
- 2. tceq.texas.gov [tceq.texas.gov]
- 3. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Metabolic and cellular basis of 2-butoxyethanol-induced hemolytic anemia in rats and assessment of human risk in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: I. Sensitivity in rats and resistance in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 2-butoxyethanol on hepatic oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro sub-hemolytic effects of this compound on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced hemolysis of rat red blood cells: effect of external osmolarity and cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemolysis is a primary ATP-release mechanism in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Percutaneous Absorption and Metabolism of Butoxyacetic Acid
This technical guide provides a comprehensive overview of the percutaneous absorption and metabolism of 2-butoxyethanol (BE) and its principal metabolite, butoxyacetic acid (BAA). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key processes.
Introduction
2-Butoxyethanol is a common solvent found in a variety of industrial and consumer products, leading to potential human exposure through dermal contact. Understanding its absorption through the skin and subsequent metabolism to this compound is crucial for assessing toxicological risk and establishing safety guidelines. BAA is the primary metabolite of toxicological concern, and its concentration in biological fluids is a key biomarker of exposure. This guide synthesizes current knowledge on the topic, presenting data in a structured and accessible format.
Quantitative Data on Percutaneous Absorption and Metabolism
The following tables summarize key quantitative data from various studies on the percutaneous absorption of 2-butoxyethanol and the excretion of its metabolite, this compound.
Table 1: Dermal Absorption of 2-Butoxyethanol (BE) in Humans
| Parameter | 50% Aqueous BE | 90% Aqueous BE | Neat BE | Reference |
| Dermal Flux (mg cm⁻² h⁻¹) | 1.34 ± 0.49 | 0.92 ± 0.60 | 0.26 ± 0.17 | [1] |
| Apparent Permeability Coefficient (Kₚ) (x10⁻³ cm h⁻¹) | 1.75 ± 0.53 | 0.88 ± 0.42 | - | [1] |
| Percutaneous Uptake Rate (nmol min⁻¹ cm⁻²) | - | - | 7 to 96 | [2] |
Data from a study with six male volunteers dermally exposed for 4 hours on the volar forearm.[1]
Table 2: Urinary Excretion of this compound (BAA) in Humans Following Dermal and Inhalation Exposure
| Exposure Route | Analyte | Cumulative Excretion (mg) | Elimination Half-life (h) | Reference |
| Inhalation (93 mg m⁻³ for 30 min) | Free BAA | 5.5 ± 2.7 (24 h) | - | [3] |
| Total BAA | 12.8 ± 4.0 (24 h) | - | [3] | |
| Dermal (50% aqueous BE for 4 h) | Free BAA | 147.1 ± 61.0 (48 h) | 3.8 ± 0.4 | [3] |
| Total BAA | 346 ± 52 (48 h) | 5.1 ± 0.6 | [3] |
Total BAA refers to the sum of free BAA and its conjugates.[3]
Table 3: Percutaneous Absorption of 2-Butoxyethanol in Rats (in vivo)
| Parameter | Value | Timeframe | Reference |
| Absorption (% of applied dose) | 25-29% | 48 h | [4] |
| Urinary Excretion (% of applied dose) | 19% | 24 h | [5] |
| Expired as CO₂ (% of applied dose) | 6% | 24 h | [5] |
| Fecal Excretion (% of applied dose) | 0.4% | 24 h | [5] |
Studies conducted with non-occlusive application of ¹⁴C-labeled BE.[4][5]
Experimental Protocols
This section details the methodologies employed in key studies to investigate the percutaneous absorption and metabolism of this compound.
In Vivo Human Study: Dermal Exposure to 2-Butoxyethanol
-
Objective: To determine the dermal absorption of neat and aqueous solutions of 2-butoxyethanol in human volunteers.[1]
-
Subjects: Six healthy male volunteers.[1]
-
Exposure: Dermal exposure to 50%, 90% (w/w), or neat 2-butoxyethanol for 4 hours on a 40 cm² area of the volar forearm.[1] An inhalation exposure served as a reference for calculating absorption parameters.[1]
-
Sample Collection: Urine samples were collected for 24 hours to measure the total (free + conjugated) this compound (BAA). Blood samples were also collected to measure BE levels.[1]
-
Analytical Method: Gas chromatography was used to analyze BAA in urine and BE in blood.[2]
-
Data Analysis: Dermal absorption parameters, including dermal flux and permeability coefficient, were calculated from the urinary excretion of BAA and blood concentrations of BE.[1]
In Vivo Rat Study: Percutaneous Absorption and Excretion
-
Objective: To examine the percutaneous absorption, distribution, and excretion of n-butoxyethanol.[4]
-
Subjects: Rats.[4]
-
Exposure: A single percutaneous application of ¹⁴C-labeled n-butoxyethanol under non-occlusive conditions.[4]
-
Sample Collection: Urine, feces, and expired air were collected for 72 hours. Blood samples were taken at various time points.[4]
-
Analytical Method: Radioactivity in the collected samples was measured to determine the amount of absorbed and excreted compound.[4]
-
Data Analysis: The percentage of the applied dose absorbed was calculated from the total radioactivity recovered in urine, feces, and expired air.[4]
Analytical Method for this compound in Urine
-
Objective: To quantify the concentration of free and total BAA in urine samples.
-
Methodology: Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method.[6][7]
-
Sample Preparation (for total BAA):
-
Instrumentation: A capillary gas chromatograph coupled with a mass spectrometer.[6] The GC-MS is operated in the selected ion recording mode for high specificity and sensitivity.[6]
Visualizations
The following diagrams illustrate the metabolic pathway of 2-butoxyethanol and a typical experimental workflow for studying percutaneous absorption.
References
- 1. Percutaneous absorption of neat and aqueous solutions of 2-butoxyethanol in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Percutaneous absorption of 2-butoxyethanol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free and total urinary 2-butoxyacetic acid following dermal and inhalation exposure to 2-butoxyethanol in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Percutaneous absorption, metabolism, and hemolytic activity of n-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Percutaneous penetration and metabolism of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hsl.gov.uk [hsl.gov.uk]
- 7. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
In Vitro Genotoxicity of Butoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxyacetic acid (BAA) is the main metabolite of 2-butoxyethanol (BE), a common solvent found in a variety of industrial and consumer products. Understanding the genotoxic potential of BAA is crucial for assessing the overall safety of BE exposure. Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes. This guide focuses on the core in vitro assays used to evaluate the genotoxic profile of a chemical substance: the bacterial reverse mutation assay (Ames test), the in vitro chromosome aberration test, and the in vitro comet assay.
While direct studies on BAA are scarce, research on BE and its intermediate metabolite, butoxyacetaldehyde (BAL), provides some context. Studies have shown that BE and BAL are not mutagenic in Chinese hamster ovary (CHO-AS52) cells[1]. Reviews of the genotoxicity of 2-butoxyethanol have concluded that it does not possess significant genotoxic activity[2]. Furthermore, it has been stated that available in vitro and in vivo data indicate that neither 2-butoxyethanol nor its metabolite this compound have genotoxic effects[3].
Standard In Vitro Genotoxicity Assays
A standard battery of in vitro tests is typically used to assess the genotoxic potential of a chemical. These assays evaluate different endpoints, including gene mutations, structural chromosome aberrations, and DNA strand breaks.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Experimental Protocol:
-
Strain Selection: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are selected to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test article, a negative control (solvent), and a positive control in a top agar overlay.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.
Data Presentation:
Table 1: Illustrative Ames Test Results for this compound
| Test Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control |
| TA98 | Without | 0 (Vehicle Control) | 25 ± 4 | 1.0 |
| 50 | 27 ± 5 | 1.1 | ||
| 150 | 24 ± 3 | 1.0 | ||
| 500 | 26 ± 6 | 1.0 | ||
| 1500 | 23 ± 4 | 0.9 | ||
| 5000 | 28 ± 5 | 1.1 | ||
| Positive Control | 250 ± 20 | 10.0 | ||
| With | 0 (Vehicle Control) | 30 ± 5 | 1.0 | |
| 50 | 32 ± 6 | 1.1 | ||
| 150 | 29 ± 4 | 1.0 | ||
| 500 | 31 ± 5 | 1.0 | ||
| 1500 | 28 ± 6 | 0.9 | ||
| 5000 | 33 ± 7 | 1.1 | ||
| Positive Control | 310 ± 25 | 10.3 | ||
| TA100 | Without | 0 (Vehicle Control) | 120 ± 10 | 1.0 |
| 50 | 125 ± 12 | 1.0 | ||
| 150 | 118 ± 9 | 1.0 | ||
| 500 | 122 ± 11 | 1.0 | ||
| 1500 | 115 ± 10 | 1.0 | ||
| 5000 | 128 ± 14 | 1.1 | ||
| Positive Control | 650 ± 50 | 5.4 | ||
| With | 0 (Vehicle Control) | 130 ± 11 | 1.0 | |
| 50 | 135 ± 13 | 1.0 | ||
| 150 | 128 ± 10 | 1.0 | ||
| 500 | 133 ± 12 | 1.0 | ||
| 1500 | 126 ± 11 | 1.0 | ||
| 5000 | 139 ± 15 | 1.1 | ||
| Positive Control | 720 ± 60 | 5.5 |
Diagram:
In Vitro Chromosome Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Experimental Protocol:
-
Cell Culture: Mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
-
Exposure: The cells are exposed to at least three concentrations of the test article, a negative control, and a positive control for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Harvest: After the exposure period, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.
-
Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Scoring: The chromosomes are stained, and metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
Data Presentation:
Table 2: Illustrative In Vitro Chromosome Aberration Results for this compound in CHO Cells
| Treatment Condition | Concentration (µM) | No. of Metaphases Scored | No. of Aberrant Cells (%) | Types of Aberrations (Breaks, Exchanges) |
| -S9, 4h exposure | 0 (Vehicle Control) | 200 | 2 (1.0) | 2, 0 |
| 100 | 200 | 3 (1.5) | 3, 0 | |
| 300 | 200 | 2 (1.0) | 2, 0 | |
| 1000 | 200 | 4 (2.0) | 4, 0 | |
| Positive Control | 100 | 25 (25.0) | 15, 10 | |
| +S9, 4h exposure | 0 (Vehicle Control) | 200 | 3 (1.5) | 3, 0 |
| 100 | 200 | 2 (1.0) | 2, 0 | |
| 300 | 200 | 4 (2.0) | 4, 0 | |
| 1000 | 200 | 3 (1.5) | 3, 0 | |
| Positive Control | 100 | 30 (30.0) | 20, 10 | |
| -S9, 24h exposure | 0 (Vehicle Control) | 200 | 2 (1.0) | 2, 0 |
| 50 | 200 | 3 (1.5) | 3, 0 | |
| 150 | 200 | 2 (1.0) | 2, 0 | |
| 500 | 200 | 4 (2.0) | 4, 0 | |
| Positive Control | 100 | 28 (28.0) | 18, 10 |
Diagram:
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Experimental Protocol:
-
Cell Treatment: A single-cell suspension is prepared and treated with various concentrations of the test substance.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail. A dose-dependent increase in tail moment or tail intensity indicates DNA damage.
Data Presentation:
Table 3: Illustrative In Vitro Comet Assay Results for this compound
| Treatment Condition | Concentration (µM) | Number of Cells Scored | Mean % DNA in Tail ± SD |
| -S9, 2h exposure | 0 (Vehicle Control) | 100 | 3.5 ± 1.2 |
| 100 | 100 | 4.1 ± 1.5 | |
| 300 | 100 | 3.8 ± 1.3 | |
| 1000 | 100 | 4.5 ± 1.8 | |
| Positive Control | 100 | 45.2 ± 8.5 | |
| +S9, 2h exposure | 0 (Vehicle Control) | 100 | 3.8 ± 1.4 |
| 100 | 100 | 4.3 ± 1.6 | |
| 300 | 100 | 3.9 ± 1.2 | |
| 1000 | 100 | 4.8 ± 2.0 | |
| Positive Control | 100 | 50.1 ± 9.2 |
Diagram:
Signaling Pathways in Genotoxicity
Genotoxic agents can induce DNA damage through various mechanisms, which in turn can activate complex cellular signaling pathways. These pathways are designed to detect the damage, halt the cell cycle to allow for repair, and if the damage is too severe, initiate programmed cell death (apoptosis).
Diagram:
Conclusion
Based on the available literature, this compound is not considered to be genotoxic in vitro. However, the absence of publicly available, detailed study reports makes a definitive, independent assessment challenging. The experimental protocols, data table formats, and diagrams provided in this guide represent the standard methodologies that would be applied to generate a comprehensive in vitro genotoxicity profile for this compound or any other chemical substance. For a complete safety assessment, these in vitro results should be considered in the context of in vivo genotoxicity data and other toxicological endpoints.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Butoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxyacetic acid (BAA), a primary metabolite of the widely used industrial solvent 2-butoxyethanol (ethylene glycol monobutyl ether, EGBE), is a molecule of significant interest in the fields of toxicology, pharmacology, and drug development. Understanding its physicochemical properties is paramount for elucidating its biological activity, toxicological profile, and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-butoxyacetic acid, detailed experimental methodologies for their determination, and insights into its metabolic and toxicological significance.
Physicochemical Properties
The fundamental physicochemical properties of 2-butoxyacetic acid are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for designing and interpreting experimental studies.
Table 1: General and Physical Properties of 2-Butoxyacetic Acid
| Property | Value | Source/Citation |
| IUPAC Name | 2-butoxyacetic acid | N/A |
| Synonyms | Butoxyacetic acid, n-Butoxyacetic acid | [1] |
| CAS Number | 2516-93-0 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Physical State | Liquid | [2] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Density | 1.01 - 1.017 g/cm³ | [2][3] |
| Boiling Point | 99-100 °C at 7 Torr | [4] |
| Melting Point | Not available | [5] |
| Refractive Index | 1.425 - 1.427 | [3][6] |
Note: Conflicting data exists for the boiling and melting points from some commercial suppliers, with one source erroneously listing both as 108°C. The boiling point at reduced pressure is a more reliable, albeit not at standard pressure, experimental value. The precursor, 2-butoxyethanol, has a boiling point of approximately 171°C.[3][6][7][8]
Table 2: Acidity and Solubility Properties of 2-Butoxyacetic Acid
| Property | Value | Source/Citation |
| pKa (Predicted) | 3.55 ± 0.10 | [2] |
| Water Solubility | Miscible | [7][9] |
| Organic Solvent Solubility | Soluble in chloroform, methanol, ethanol, ether, and benzene. | [2][10] |
Synthesis of 2-Butoxyacetic Acid
2-Butoxyacetic acid is most commonly synthesized in a laboratory setting through the oxidation of its parent alcohol, 2-butoxyethanol.
General Experimental Protocol: Oxidation of 2-Butoxyethanol
This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid, which can be adapted for the synthesis of 2-butoxyacetic acid.
Materials:
-
2-Butoxyethanol
-
Oxidizing agent (e.g., potassium dichromate(VI) or potassium permanganate)
-
Dilute sulfuric acid
-
Heating mantle with reflux condenser
-
Distillation apparatus
-
Apparatus for extraction (separatory funnel)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, 2-butoxyethanol is combined with an excess of the oxidizing agent (e.g., potassium dichromate(VI) solution) and dilute sulfuric acid. The flask is fitted with a reflux condenser.[11][12]
-
Heating: The mixture is heated under reflux. This ensures that any volatile intermediates, such as the corresponding aldehyde (2-butoxyacetaldehyde), are returned to the reaction mixture for further oxidation to the carboxylic acid.[11][12]
-
Reaction Monitoring: The reaction progress can be monitored by observing the color change of the oxidizing agent (e.g., from orange to green for dichromate).
-
Isolation and Purification: Once the reaction is complete, the mixture is cooled. The 2-butoxyacetic acid can then be isolated by distillation from the reaction mixture.[11] Alternatively, the product can be extracted into an organic solvent, washed, dried over a drying agent, and the solvent removed under reduced pressure using a rotary evaporator. Further purification may be achieved through fractional distillation.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is essential. The following sections detail the methodologies for key experimental procedures.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological interactions. Several robust methods are available for its determination.
This is a classical and highly accurate method for pKa determination.
Principle: A solution of the weak acid (2-butoxyacetic acid) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
This method is suitable if the ionized and unionized forms of the molecule exhibit different UV-Vis absorption spectra.
Principle: The absorbance of a series of buffered solutions of 2-butoxyacetic acid at a fixed wavelength is measured as a function of pH. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.
Experimental Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Metabolic Pathway and Toxicological Significance
2-Butoxyacetic acid is the primary and most toxic metabolite of 2-butoxyethanol. Its formation and subsequent effects are of major toxicological concern.
Metabolic Pathway
The metabolism of 2-butoxyethanol to 2-butoxyacetic acid primarily occurs in the liver via a two-step enzymatic process.
Caption: Metabolic activation of 2-butoxyethanol to 2-butoxyacetic acid.
2-Butoxyethanol is first oxidized to an intermediate, 2-butoxyacetaldehyde, by alcohol dehydrogenase. Subsequently, aldehyde dehydrogenase rapidly converts 2-butoxyacetaldehyde to 2-butoxyacetic acid.[13]
Toxicological Effects: Hemotoxicity
The primary toxic effect associated with 2-butoxyacetic acid is hematotoxicity, specifically hemolytic anemia. This effect is species-dependent, with rodents being more sensitive than humans.
Mechanism of Hemolysis: 2-Butoxyacetic acid directly interacts with erythrocytes (red blood cells), leading to a cascade of events that culminates in cell lysis. The proposed mechanism involves:
-
Membrane Interaction: BAA is thought to interact with the erythrocyte membrane, increasing its fragility.
-
Cellular Swelling: This interaction leads to an influx of water and subsequent swelling of the red blood cells.
-
Hemolysis: The swollen erythrocytes eventually rupture, releasing hemoglobin into the plasma.
This process is a key contributor to the overall toxicity observed after exposure to 2-butoxyethanol.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-butoxyacetic acid, along with methodologies for their determination and an outline of its metabolic and toxicological relevance. While core properties such as molecular weight and density are well-established, further experimental verification of properties like the boiling point at standard pressure, melting point, and pKa would be beneficial for a more complete characterization of this important metabolite. The provided experimental workflows serve as a practical guide for researchers in the fields of toxicology, pharmacology, and drug development who are investigating the properties and biological effects of 2-butoxyacetic acid.
References
- 1. 2-Butoxyacetic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-Butoxyacetic acid | 2516-93-0 [amp.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. csustan.edu [csustan.edu]
- 6. 2-Butoxyacetic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 8. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Tertiary-butoxyacetic acid [chembk.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Determination of Butoxyacetic Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of butoxyacetic acid (BAA), a primary metabolite of 2-butoxyethanol, in human urine. The protocols described herein are essential for monitoring occupational or environmental exposure to this solvent, which is commonly found in a variety of industrial and consumer products. The methods detailed below utilize gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity for accurate biomonitoring.
Introduction
2-Butoxyethanol is a glycol ether with widespread use in paints, cleaning agents, and other coatings.[1][2] Exposure to 2-butoxyethanol can lead to various health effects, and monitoring its metabolite, this compound, in urine is a reliable method for assessing exposure levels.[1] Urinary BAA serves as a crucial biomarker for both exposure and potential adverse health effects.[1] This document outlines two primary analytical approaches for the quantification of BAA in urine: a well-established Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization, and a more modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that allows for direct analysis.
Metabolic Pathway of 2-Butoxyethanol
The metabolic conversion of 2-butoxyethanol to this compound is a critical pathway for its detoxification and excretion. Understanding this pathway is fundamental to the interpretation of biomonitoring data.
Analytical Methods Overview
Two primary methodologies are detailed for the quantification of BAA in urine:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive method that typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by a chemical derivatization step to increase the volatility of BAA for GC analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that can often analyze BAA directly in urine samples with minimal preparation (e.g., "dilute-and-shoot"), thus offering a higher throughput.
The selection of the method may depend on the available instrumentation, required sensitivity, and sample throughput needs.
Quantitative Data Summary
The following tables summarize the performance characteristics of the detailed analytical methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.005 - 0.015 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.015 µg/mL | [2] |
| Linearity Range | 0.1 - 50 µg/mL | [2] |
| Recovery | 100% - 102% | [2][3] |
| Precision (RSD) | < 2.8% | [2][3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance (Representative)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.009 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.03 µg/mL | [4][5] |
| Linearity Range | 0.1 - 200 ng/mL | [6] |
| Recovery | 99% - 101% | [4][5] |
| Precision (RSD) | < 6.5% | [4][5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol is based on a liquid-liquid extraction followed by esterification to prepare the sample for GC-MS analysis.[2]
Materials and Reagents:
-
Urine specimen
-
This compound (BAA) standard
-
Deuterated BAA internal standard (d-BAA)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Ethanol
-
Sulfuric acid
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a dimethyl polysiloxane capillary column (e.g., HP-1)[2]
Sample Preparation Workflow (GC-MS)
Procedure:
-
Sample Collection: Collect a mid-stream urine sample in a clean, polypropylene container. Store at -20°C until analysis.
-
Preparation:
-
Thaw the urine sample to room temperature.
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Spike with an appropriate amount of deuterated BAA internal standard.
-
Acidify the sample by adding 100 µL of concentrated HCl.
-
Add sodium chloride to saturate the aqueous phase.
-
-
Extraction:
-
Add 4 mL of ethyl acetate to the tube.
-
Vortex for 2 minutes to extract the BAA.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Derivatization (Esterification):
-
To the collected organic extract, add 200 µL of a 10% sulfuric acid in ethanol solution.
-
Heat the mixture at 60°C for 30 minutes to form the ethyl ester of BAA.
-
After cooling, wash the solution with deionized water.
-
-
Final Preparation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate).
-
-
GC-MS Analysis:
-
Inject an aliquot of the reconstituted sample into the GC-MS system.
-
Use a dimethyl polysiloxane capillary column (e.g., HP-1).[2]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
-
Protocol 2: LC-MS/MS Analysis of this compound in Urine
This protocol outlines a "dilute-and-shoot" method for the rapid analysis of BAA in urine, which requires minimal sample preparation.
Materials and Reagents:
-
Urine specimen
-
This compound (BAA) standard
-
Isotopically labeled BAA internal standard (e.g., ¹³C-BAA)
-
LC-MS grade water
-
LC-MS grade methanol or acetonitrile
-
Formic acid
-
Vortex mixer
-
Centrifuge with filters (optional)
-
LC-MS/MS system with a C18 reversed-phase column
Sample Preparation Workflow (LC-MS/MS)
Procedure:
-
Sample Collection: Collect and store urine samples as described in Protocol 1.
-
Preparation:
-
Thaw the urine sample to room temperature.
-
In a microcentrifuge tube, combine 100 µL of urine with an appropriate amount of isotopically labeled internal standard.
-
Add 900 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
-
Mixing and Clarification:
-
Vortex the mixture for 30 seconds.
-
If necessary, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates. Alternatively, filter the diluted sample through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant or filtered sample to an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for BAA and its internal standard. Acidic pH is generally suitable for acidic analytes like BAA when analyzed in negative ion mode.[7]
-
Conclusion
The analytical methods presented provide robust and reliable means for the quantification of this compound in urine. The choice between the GC-MS and LC-MS/MS methods will depend on the specific needs of the laboratory. The GC-MS method is a well-established technique with excellent sensitivity, while the LC-MS/MS method offers the advantage of higher throughput due to simplified sample preparation. Both methods are suitable for biomonitoring studies and for assessing human exposure to 2-butoxyethanol in various settings.
References
- 1. cdc.gov [cdc.gov]
- 2. Development of a gas chromatographic test for the quantitation of the biomarker 2-butoxyacetic acid in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A relative quantitative positive/negative ion switching method for untargeted lipidomics via high resolution LC-MS/MS from any biological source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. nebiolab.com [nebiolab.com]
Application Note and Protocol: Quantification of Butoxyacetic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of butoxyacetic acid (BAA), a primary metabolite of 2-butoxyethanol, in biological samples such as urine and blood. The method utilizes gas chromatography-mass spectrometry (GC-MS) for sensitive and specific detection. This protocol outlines procedures for sample preparation, including extraction and derivatization, as well as the instrumental parameters for GC-MS analysis. The described method is robust, reproducible, and suitable for biomonitoring and toxicokinetic studies.
Introduction
2-Butoxyethanol is a common solvent found in a variety of industrial and consumer products. Exposure to 2-butoxyethanol can lead to adverse health effects, and its primary metabolite, this compound (BAA), is a key biomarker for assessing this exposure. Accurate and sensitive quantification of BAA in biological matrices is therefore crucial for toxicological and clinical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the determination of BAA levels. This protocol details a validated GC-MS method for BAA analysis, including sample preparation, derivatization to enhance volatility, and instrumental analysis.
Experimental Protocols
Sample Preparation
Biological samples, such as urine or blood, require preparation to extract BAA and remove interfering substances. For urine samples containing conjugated BAA, an initial hydrolysis step is necessary to measure total BAA.[1][2]
1.1. Acid Hydrolysis (for Total BAA in Urine)
-
To a 1 mL urine sample, add a suitable internal standard (e.g., propoxyacetic acid or a deuterated analog of BAA).[3][4]
-
Acidify the sample by adding hydrochloric acid (HCl).[5]
-
Heat the sample to facilitate the hydrolysis of BAA conjugates.
-
Cool the sample to room temperature before proceeding to extraction.
1.2. Extraction
Two common methods for extracting BAA from biological matrices are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
1.2.1. Liquid-Liquid Extraction (LLE)
-
Acidify the prepared sample (hydrolyzed or non-hydrolyzed) with an appropriate acid like HCl.[5]
-
Add an organic solvent such as ethyl acetate for extraction.[5]
-
Vortex the mixture vigorously to ensure efficient partitioning of BAA into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
1.2.2. Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., an anion exchange resin) according to the manufacturer's instructions.[4]
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering compounds.
-
Elute the BAA from the cartridge using an appropriate elution solvent.
-
Evaporate the eluate to dryness.
Derivatization
To improve the volatility and chromatographic behavior of the polar BAA molecule, a derivatization step is essential before GC-MS analysis.[1][2] Several derivatization reagents can be used.
2.1. Esterification with Pentafluorobenzyl Bromide (PFBBr)
-
Reconstitute the dried extract in a suitable solvent.
-
Add pentafluorobenzyl bromide and a catalyst (e.g., a tertiary amine).[3][6]
-
Heat the mixture to facilitate the reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
2.2. Esterification with 2,2,2-Trichloroethanol
-
To the dried extract, add 2,2,2-trichloroethanol and HCl.[5]
-
Heat the mixture to form the trichloroethyl ester of BAA.[5]
-
The resulting derivative can then be analyzed by GC-MS.[5]
2.3. Silylation
-
Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen in the carboxylic acid group with a trimethylsilyl group.
-
The reaction is typically fast and can be performed at room temperature or with gentle heating.
GC-MS Analysis
3.1. Instrumental Conditions
The following are typical GC-MS parameters for the analysis of derivatized BAA. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Fused-silica capillary column with a "free fatty acid phase" wall coating (e.g., 50 m x 0.200 mm, 0.3 µm film thickness)[7] or a dimethyl polysiloxane phase (HP-1) capillary column[8] |
| Injection Mode | Splitless |
| Carrier Gas | Helium[9] |
| Oven Temperature Program | Optimized for separation of BAA derivative from other components. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |
| Detection Mode | Selected Ion Monitoring (SIM)[3][7] |
3.2. Quantitation
Quantification is achieved by creating a calibration curve using standards of known BAA concentrations prepared in a matrix similar to the samples. The peak area ratio of the BAA derivative to the internal standard is plotted against the concentration.
Data Presentation
The following tables summarize key quantitative data for the GC-MS analysis of BAA.
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Internal Standard | Derivatizing Agent | Retention Time (min) | Monitored Ions (m/z) |
| This compound | 2-[(2H9)Butoxy]acetic acid | None (Free Fatty Acid Phase Column) | 13.78[7] | 57, 66, 71[7] |
| This compound | Propoxy acetic acid | Pentafluorobenzyl bromide | Not specified | 131 (BAA), 117 (Internal Standard)[3] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.04 ng | [7] |
| Limit of Detection (LOD) | 0.005 to 0.015 µg/mL in urine | [8] |
| Limit of Detection (LOD) | 10 µmol/L | [10] |
| Linear Range | 0.04 ng to at least 200 ng | [7] |
| Recovery | 100% to 102% | [8] |
| Precision (RSD) | < 2.8% | [8] |
Workflow Diagram
Caption: Workflow for BAA analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol, encompassing sample preparation, derivatization, and instrumental analysis, is well-suited for researchers, scientists, and drug development professionals engaged in biomonitoring and toxicological studies of 2-butoxyethanol exposure. The provided quantitative data and workflow diagram offer a comprehensive guide for the implementation of this analytical method.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. hsl.gov.uk [hsl.gov.uk]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and this compound in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic determination of this compound in human blood after exposure to 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. metbio.net [metbio.net]
- 10. cdc.gov [cdc.gov]
Application Notes and Protocols for the Quantification of Butoxyacetic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butoxyacetic acid (BAA) is the primary metabolite of 2-butoxyethanol (EGBE), a common solvent found in a variety of industrial and household products such as paints, cleaners, and varnishes.[1][2][3] Human exposure to 2-butoxyethanol can occur through inhalation, dermal contact, and oral ingestion.[4][5] Following exposure, 2-butoxyethanol is metabolized in the body to BAA, which can be measured in biological samples like urine and blood as a biomarker of exposure.[3][4] Monitoring BAA levels is crucial for assessing occupational and environmental exposure and understanding the toxicokinetics of 2-butoxyethanol.[3] The primary adverse health effect associated with 2-butoxyethanol exposure is hematotoxicity, with BAA being the metabolite largely responsible for these effects.[1][5]
These application notes provide detailed protocols for the quantification of BAA in biological samples using gas chromatography-mass spectrometry (GC-MS), a widely used and reliable analytical technique for this purpose.[6][7][8]
Metabolic Pathway of 2-Butoxyethanol
2-Butoxyethanol is metabolized in mammals primarily by the enzyme alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then further oxidized to 2-butoxyacetic acid.[1][4] BAA can then be conjugated with glutamine or undergo further metabolism to carbon dioxide.[3][9]
Caption: Metabolism of 2-Butoxyethanol to this compound.
Experimental Protocols
Several methods have been developed for the quantification of BAA in biological samples. The following protocols detail two common approaches: one utilizing liquid-liquid extraction (LLE) and another employing solid-phase extraction (SPE).
Protocol 1: Quantification of this compound in Urine by GC-MS with Liquid-Liquid Extraction and Derivatization
This protocol is based on methods that involve the extraction of BAA from an acidified urine sample, followed by derivatization to a more volatile ester for GC-MS analysis.[7][10][11]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Materials:
-
Urine sample
-
Internal Standard (IS): Deuterated BAA (dBAA) or another suitable analogue like 2-(3-methylbutoxy)acetic acid.[6][12]
-
Hydrochloric acid (HCl) or other acidifying agent
-
Extraction solvent: Methylene chloride/isopropyl alcohol mixture (2:1 v/v) or ethyl acetate.[11][13]
-
Derivatization reagent: Pentafluorobenzyl bromide (PFBBr) or an esterification agent to produce an ethyl ester.[7][14][15]
-
Tetrabutylammonium hydrogen sulfate (for ion-pair extraction with PFBBr).[15]
-
Phosphate buffer
-
-
Procedure:
-
Thaw the frozen urine sample to room temperature.
-
Transfer a 0.2 mL to 1 mL aliquot of the urine sample to a glass tube.
-
Add the internal standard solution to the sample.
-
Acidify the urine sample to a pH of 1.05-1.45 by adding HCl.[11]
-
Add the extraction solvent (e.g., 2 mL of methylene chloride/isopropyl alcohol).
-
Vortex the mixture for 10 minutes to ensure thorough extraction.[11]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
For derivatization with PFBBr, add tetrabutylammonium hydrogen sulfate in phosphate buffer and PFBBr.[15] For esterification, the sample can be heated with an alcohol in the presence of an acid catalyst.[7][16]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., toluene or ethyl acetate) for GC-MS analysis.
-
Protocol 2: Quantification of this compound in Urine by GC-MS with Solid-Phase Extraction
This protocol utilizes a solid-phase extraction (SPE) method, which can offer cleaner extracts compared to LLE.[6]
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
Urine sample
-
Internal Standard (IS): Deuterated BAA (dBAA).[6]
-
Anion exchange SPE cartridge
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water, methanol/water mixture)
-
Elution solvent (e.g., an acidic organic solvent)
-
-
Procedure:
-
Thaw the frozen urine sample to room temperature.
-
Add the internal standard to a known volume of the urine sample.
-
Condition the SPE cartridge by passing methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then a methanol/water mixture to remove interferences.
-
Elute the BAA and IS from the cartridge with an appropriate elution solvent.
-
The eluted sample can be analyzed directly or after a derivatization step as described in Protocol 1. A non-derivatization approach using a free fatty acid phase (FFAP) capillary column is also possible.[6]
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized BAA.
-
Gas Chromatograph: Agilent or equivalent
-
Column: HP-1 (dimethyl polysiloxane phase) or a free fatty acid phase (FFAP) capillary column.[6][7]
-
Injector: Split/splitless injector, typically operated in splitless mode.
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-25°C/minute to 250-280°C.
-
Final hold: 2-5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).[14]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Ions to Monitor (for PFB-BAA derivative): m/z 131 for BAA and m/z 117 for a propoxyacetic acid internal standard.[14] For the ethyl ester of BAA, characteristic ions would be selected.
-
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the determination of BAA in biological samples. This allows for a comparison of method performance.
Table 1: Method Performance for this compound Quantification in Urine
| Parameter | Method 1 (LLE-GC/MS)[7][10] | Method 2 (SPE-GC/MS)[6] | Method 3 (LLE-GC/MS, no derivatization)[11] |
| Limit of Detection (LOD) | 0.005 - 0.015 µg/mL | 0.04 ng (on column) | 0.009 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Recovery | 100% - 102% | Average 93% | 99% - 101% |
| Precision (RSD) | < 2.8% | 13% (day-to-day) | 6.41% |
| Linear Range | Not Reported | 0.04 ng - 200 ng | 0.3 - 200 µg/mL |
Table 2: Reported Concentrations of this compound in Human Biological Samples
| Biological Matrix | Population | Concentration Range | Reference |
| Blood | Volunteers exposed to 20 ppm 2-butoxyethanol | 22 to 60 µM | [17] |
| Urine | General Population (Biomonitoring) | A biological exposure index of 200 mg BAA per g creatinine has been established for U.S. employees.[4] | [4] |
Conclusion
The described GC-MS methods provide sensitive and reliable approaches for the quantification of this compound in biological samples. The choice between liquid-liquid extraction and solid-phase extraction will depend on the laboratory's specific requirements for sample throughput, cleanliness of the extract, and available resources. Proper validation of the chosen method is essential to ensure accurate and precise results for assessing human exposure to 2-butoxyethanol. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of toxicology, occupational health, and drug development.
References
- 1. Butoxyethanol, 2- (CICADS) [inchem.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 5. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Development of a gas chromatographic test for the quantitation of the biomarker 2-butoxyacetic acid in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Figure 2-10, Model of Metabolic Pathway of 2-Butoxyethanol - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and this compound in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hsl.gov.uk [hsl.gov.uk]
- 15. cdc.gov [cdc.gov]
- 16. gcms.cz [gcms.cz]
- 17. Gas chromatographic determination of this compound in human blood after exposure to 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Butoxyacetic Acid as a Biomarker of 2-Butoxyethanol Exposure
Introduction
2-Butoxyethanol (2-BE) is a widely used solvent in various industrial and consumer products, including paints, cleaning agents, and inks.[1][2][3] Human exposure to 2-BE can occur through inhalation, dermal absorption, and ingestion.[4] Monitoring this exposure is crucial for assessing potential health risks. 2-BE is metabolized in the body to 2-butoxyacetic acid (BAA), which is then excreted in the urine.[5][6] This metabolic pathway makes BAA a reliable biomarker for quantifying 2-BE exposure.[5][7][8] Notably, 2-butoxyethanol acetate is also metabolized to 2-butoxyethanol, and therefore BAA in urine can be a measure of exposure to both substances.[5][9]
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on utilizing BAA as a biomarker for 2-BE exposure.
Metabolic Pathway of 2-Butoxyethanol
2-Butoxyethanol undergoes oxidation in the body, primarily mediated by alcohol dehydrogenase, to form an intermediate aldehyde, which is then further oxidized by aldehyde dehydrogenase to produce the primary metabolite, 2-butoxyacetic acid (BAA).[10] A portion of the BAA is conjugated with glutamine before being excreted in the urine, along with free BAA.[5][8] The analysis of total BAA (the sum of free and conjugated forms) in urine is recommended as the biomarker of choice for monitoring 2-BE exposure, as it reduces inter-individual variability.[1][2][7]
Quantitative Data Summary
The following table summarizes data from various studies, illustrating the relationship between 2-BE exposure and urinary BAA concentrations.
| Exposure Route | Exposure Concentration/Duration | Subject Group | Pre-Shift Urinary BAA | Post-Shift Urinary BAA | Reference |
| Inhalation | 1.1 ppm (average) | 12 varnish production workers | 3.3 mg/L | 10.5 mg/L | [5][9] |
| Inhalation | 0.5 ppm (day 1), 0.6 ppm (day 2) | Unspecified workers | 0.2 mg/L (Monday pre-shift) | 16.4 mg/L (Tuesday post-shift) | [9] |
| Inhalation & Dermal | 1.8 ppm (average air concentration) | Car cleaners | 15.1 mg/g creatinine | 96.5 mg/g creatinine | [5][9] |
| Inhalation | 93 mg/m³ for 30 minutes | 6 male volunteers | - | 12.8 +/- 4.0 mg (24-h total BAA) | [11] |
| Dermal | 50% aqueous solution on 40 cm² for 4 hours | 6 male volunteers | - | 346 +/- 52 mg (48-h total BAA) | [11] |
Experimental Protocols
The following protocols are based on established methods for the analysis of BAA in urine.[12][13][14]
1. Urine Sample Collection and Storage
-
Collection: Collect spot urine samples at the end of a work shift.[1][2] Use polypropylene bottles for collection.
-
Storage: If analysis is not immediate, freeze the samples at -20°C or lower.[13][14] Samples are stable for over 3 months at -20°C.[13] For long-term storage, -76°C is recommended.[14]
-
Shipment: If shipping is required, transport the samples frozen on dry ice.[14]
2. Determination of Total this compound in Urine by GC-MS
This protocol involves acid hydrolysis to convert conjugated BAA to its free form, followed by extraction, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reagents and Materials:
-
Procedure:
-
Sample Preparation: Thaw the frozen urine sample to room temperature.
-
Internal Standard Spiking: Add a known amount of the internal standard to an aliquot of the urine sample.
-
Acid Hydrolysis (for total BAA): Acidify the urine sample with HCl to a pH of approximately 1.05-1.45.[15] This step hydrolyzes the BAA conjugates to free BAA.
-
Liquid-Liquid Extraction: Add the extraction solvent to the acidified urine sample. Vortex for approximately 10 minutes to extract the BAA.[15] Centrifuge to separate the organic and aqueous layers.
-
Derivatization: Transfer the organic layer containing BAA to a clean tube. Add the derivatizing agent (e.g., PFBBr) to convert BAA into a more volatile and detectable ester.
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. The GC separates the components of the sample, and the MS detects and quantifies the derivatized BAA and the internal standard.
-
Experimental Workflow
The quantification of total this compound in urine is a robust and reliable method for the biological monitoring of occupational and environmental exposure to 2-butoxyethanol.[7] The protocols outlined in these application notes provide a framework for accurate and reproducible measurement of this key biomarker. Adherence to proper sample collection, storage, and analytical procedures is essential for obtaining high-quality data.
References
- 1. A human exposure study to investigate biological monitoring methods for 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ecetoc.org [ecetoc.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. ANALYTICAL METHODS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Free and total urinary 2-butoxyacetic acid following dermal and inhalation exposure to 2-butoxyethanol in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. hsl.gov.uk [hsl.gov.uk]
- 14. This compound in Urine (8316) - Wikisource, the free online library [en.wikisource.org]
- 15. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for In Vitro Cytotoxicity Assays of Butoxyacetic Acid
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butoxyacetic acid (BAA) is the main metabolite of 2-butoxyethanol (BE), a common solvent found in a variety of industrial and consumer products. The toxicity of BE is primarily attributed to its conversion to BAA. Understanding the cytotoxic effects of BAA is crucial for assessing the potential risks associated with BE exposure. This document provides detailed protocols for conducting in vitro cytotoxicity assays to evaluate the effects of this compound on various cell lines. The primary focus is on assays that measure cell viability and membrane integrity, providing a comprehensive overview of BAA's cytotoxic potential.
While direct cytotoxicity data for BAA is limited, its precursor, butoxyacetaldehyde (BAL), has been shown to be highly cytotoxic, with a reported EC50 of 15 µg/mL in opossum kidney cells.[1] This suggests that the toxic effects of BAA may be, in part, mediated by its metabolic precursors. Studies on 2-butoxyethanol and BAA have indicated that they do not directly induce oxidative DNA damage in mouse hepatocytes; instead, damage is linked to hemolysis-induced iron deposition.[2][3] However, related short-chain fatty acids have been shown to induce apoptosis in certain cell types, while in others, like human gingival fibroblasts, they do not.[4]
This protocol outlines the use of three standard cytotoxicity assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Neutral Red assay for lysosomal integrity.
Recommended Cell Lines
The following cell lines are recommended for assessing the general cytotoxicity of this compound:
-
HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line commonly used in toxicology studies due to its metabolic capabilities.
-
A549 (Human Lung Carcinoma): A human lung alveolar epithelial cell line, relevant for studying compounds that may be inhaled.
-
Primary Human Dermal Fibroblasts (HDF): Represent a normal, non-transformed cell type and are useful for assessing general cytotoxicity.
Data Presentation
All quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of IC50 (half-maximal inhibitory concentration) values across different assays and cell lines.
Table 1: Summary of this compound IC50 Values (µM)
| Assay | HepG2 | A549 | HDF |
| MTT | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| LDH | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| Neutral Red | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
Experimental Workflow
The overall workflow for assessing the in vitro cytotoxicity of this compound is depicted below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cell lines (HepG2, A549, or HDF)
-
Complete cell culture medium
-
This compound (BAA)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of BAA in complete culture medium. The concentration range should be determined based on preliminary range-finding experiments (e.g., 0.1 µM to 10 mM). Remove the old medium from the cells and add 100 µL of the BAA dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
This compound (BAA)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of BAA as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control and determine the IC50 value.
Neutral Red (NR) Assay
This assay is based on the uptake of the neutral red dye by viable cells, which accumulates in the lysosomes.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
This compound (BAA)
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of BAA as described in the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
Based on studies of related compounds, a putative signaling pathway for BAA-induced cytotoxicity may involve mitochondrial dysfunction leading to apoptosis. It is important to note that direct evidence for BAA activating this specific pathway is still under investigation.
References
- 1. Cytotoxic effects of 2-butoxyethanol in vitro are related to butoxyacetaldehyde, an intermediate oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2-butoxyethanol on hepatic oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of 2-butoxyethanol-induced hemangiosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human gingival fibroblasts rescue butyric acid-induced T-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction Method for Butoxyacetic Acid in Urine: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-butoxyacetic acid (BAA) in human urine using solid phase extraction (SPE). BAA is the primary metabolite of 2-butoxyethanol (EGBE), a common solvent found in various industrial and consumer products. Monitoring BAA in urine is a reliable method for assessing exposure to EGBE.
These protocols are intended for researchers, scientists, and drug development professionals familiar with analytical laboratory procedures.
Introduction
Biological monitoring of 2-butoxyacetic acid (BAA) in urine is essential for assessing human exposure to 2-butoxyethanol (ethylene glycol monobutyl ether), a solvent prevalent in paints, cleaning agents, and other consumer products. Accurate quantification of BAA requires robust and efficient sample preparation to remove interfering matrix components from urine. Solid phase extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction (LLE) for this purpose, offering improved simplicity, speed, and higher recovery rates.[1][2]
This application note details two distinct SPE protocols for the extraction of BAA from urine, followed by analysis using gas chromatography-mass spectrometry (GC-MS). The first protocol utilizes a strong anion exchange (SAX) resin, which leverages the acidic nature of BAA.[3] The second employs a C18 bonded silica sorbent, a reverse-phase mechanism.
Quantitative Data Summary
The following table summarizes the performance metrics for the described SPE methods.
| Parameter | SPE Method 1: Strong Anion Exchange (SAX) | SPE Method 2: C18 Reverse-Phase |
| Analyte | 2-Butoxyacetic Acid (BAA) | 2-Butoxyacetic Acid (BAA) |
| Matrix | Human Urine | Rat Urine |
| Sorbent | Strong Anion Exchange (SAX) Resin (30 mg/1 mL) | Bakerbond™ C18 Bonded Silica |
| Analytical Technique | GC-MS (with FFAP capillary column) | GC-MS or GC-FID |
| Derivatization | Not Required | Required (Diazomethane) |
| Limit of Detection (LOD) | 0.7 ppm (µg/mL) | 2 to 4 ng/mL |
| Linear Range | 0.7 - 500 ppm (µg/mL) | Not Specified |
| Recovery | Not explicitly stated, but method noted for precision and accuracy. | High recoveries reported. |
| Internal Standard | Deuterated BAA (dBAA) | Not explicitly stated in the abstract. |
Experimental Protocols
SPE Method 1: Strong Anion Exchange (SAX)
This protocol is based on a NIOSH-developed method that emphasizes speed and simplicity by eliminating the need for derivatization.[1][3]
3.1.1. Materials and Reagents
-
SPE Cartridges: Strong Anion Exchange (SAX), 30 mg/1 mL
-
Urine samples
-
Deuterated 2-butoxyacetic acid (dBAA) internal standard solution
-
Formic Acid
-
Methanol, HPLC grade
-
Deionized Water
-
Vacuum manifold for SPE
3.1.2. Sample Preparation
-
To a 1.0 mL aliquot of urine, add 0.275 mL of formic acid.
-
Spike the sample with 0.1 mL of a 137.5 µg/mL dBAA internal standard solution. This results in a final urine solution containing 20% formic acid and a dBAA concentration of 10 µg/mL.[3]
-
Vortex the sample to ensure thorough mixing.
3.1.3. Solid Phase Extraction Protocol
-
Conditioning:
-
Loading:
-
Load the prepared urine sample onto the conditioned cartridge.
-
Draw the sample slowly through the sorbent bed, at a rate close to gravity flow, to ensure optimal retention of the analyte.[3]
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Follow with a 1 mL wash of methanol to remove less polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the BAA and dBAA from the cartridge with 1 mL of a 5% formic acid solution in ethyl acetate.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate).
-
3.1.4. GC-MS Analysis
-
Inject the reconstituted sample into a GC-MS system equipped with a free fatty acid phase (FFAP) capillary column.[1][3] The use of this column allows for the analysis of the underivatized carboxylic acid.[1]
SPE Method 2: C18 Reverse-Phase
This method is suitable for the extraction of BAA and other alkoxyacetic acids, but requires a derivatization step prior to GC-MS analysis.[2][4]
3.2.1. Materials and Reagents
-
SPE Cartridges: Bakerbond™ C18 bonded silica
-
Hydrochloric Acid (HCl)
-
Methanol, HPLC grade
-
Deionized Water
-
Diazomethane solution (for derivatization) - EXTREME CAUTION: Diazomethane is highly toxic and explosive.
-
Vacuum manifold for SPE
3.2.2. Sample Preparation
-
Acidify the urine sample to a pH of approximately 2-3 with HCl to ensure BAA is in its protonated form.
-
Centrifuge the sample if particulates are present.
3.2.3. Solid Phase Extraction Protocol
-
Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3-5 mL of methanol through the sorbent bed.
-
Equilibrate the sorbent by passing 3-5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Loading:
-
Load the acidified urine sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of deionized water to remove salts and other hydrophilic impurities.
-
Dry the cartridge thoroughly under high vacuum for 10-15 minutes to remove all water.
-
-
Elution:
-
Elute the BAA from the cartridge with 2-4 mL of methanol or acetone.
-
Collect the eluate in a suitable tube.
-
3.2.4. Derivatization and GC-MS Analysis
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add freshly prepared diazomethane solution dropwise to the dried residue until a persistent yellow color is observed. This converts the BAA to its methyl ester.
-
Allow the reaction to proceed for 10-15 minutes.
-
Remove the excess diazomethane by passing a gentle stream of nitrogen over the sample.
-
-
Analysis:
Workflow Diagrams
Caption: Workflow for SAX-based SPE of BAA in urine.
Caption: Workflow for C18-based SPE of BAA in urine.
References
Application Note: Simultaneous HPLC Analysis of Free and Conjugated Butoxyacetic Acid in Human Urine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of free 2-butoxyacetic acid (BAA) and its primary metabolite, N-butoxyacetylglutamine (BAA-GLN). The method is designed for researchers, scientists, and drug development professionals involved in toxicological studies, biomarker monitoring, and pharmacokinetic analysis of 2-butoxyethanol (BE) and its derivatives. The protocol employs a pre-column derivatization step to form trimethylsilyl (TMS) ethers of the analytes, enhancing their chromatographic properties for separation on a reversed-phase column with subsequent UV detection. Additionally, a protocol for the determination of total BAA via acid hydrolysis is provided.
Introduction
2-Butoxyethanol is a widely used solvent in various industrial and consumer products. Exposure to BE can lead to the formation of metabolites, primarily 2-butoxyacetic acid (BAA), which is considered a biomarker of exposure.[1] A significant portion of BAA is excreted in the urine as a conjugate, predominantly N-butoxyacetylglutamine (BAA-GLN).[1][2] The ratio of free BAA to its conjugated form can vary significantly among individuals, making the simultaneous measurement of both species crucial for an accurate assessment of exposure and metabolic profiling.[2] This document provides a detailed HPLC method for the simultaneous analysis of free BAA and BAA-GLN, as well as a method to determine total BAA after chemical hydrolysis of the conjugate. The method is based on the principle of trimethylsilyl derivatization followed by reversed-phase HPLC separation.[1]
Experimental Protocols
Part 1: Simultaneous Analysis of Free BAA and Conjugated BAA (BAA-GLN)
1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitates.
-
Transfer 1.0 mL of the clear urine supernatant to a clean glass test tube.
-
Add an appropriate internal standard (e.g., 2-propoxyacetic acid).
-
Acidify the urine sample to a pH of approximately 1.0-1.5 with 6 M HCl.
-
Add 5 mL of a liquid-liquid extraction solvent (e.g., a 2:1 v/v mixture of methylene chloride and isopropanol).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean conical tube.
-
Repeat the extraction (steps 6-9) one more time and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
1.2. Derivatization to Trimethylsilyl (TMS) Ethers
-
Ensure the dried extract from step 1.1.11 is completely free of moisture.
-
To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a dry solvent like pyridine or acetonitrile.
-
Seal the tube tightly and heat at 70°C for 60 minutes.[3]
-
After cooling to room temperature, the sample is ready for HPLC analysis. Note that TMS derivatives are sensitive to moisture and should be analyzed promptly.[4]
1.3. HPLC Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 210 nm |
Part 2: Analysis of Total BAA
2.1. Sample Preparation: Acid Hydrolysis
-
Transfer 1.0 mL of clear urine supernatant (from step 1.1.2) to a screw-capped glass tube capable of withstanding heat and pressure.
-
Add 1.0 mL of 6 M HCl.
-
Seal the tube tightly and heat at 110°C for 1 hour to hydrolyze the N-butoxyacetylglutamine conjugate.[5]
-
Cool the sample to room temperature.
-
Proceed with the Liquid-Liquid Extraction as described in section 1.1, starting from step 1.1.4.
2.2. Derivatization and HPLC Analysis
-
Follow the derivatization procedure as outlined in section 1.2.
-
Perform HPLC analysis using the conditions specified in section 1.3. The resulting chromatogram will show a single peak for total BAA (as the TMS derivative).
Data Presentation
The following tables summarize the expected quantitative performance of the method. Data presented are representative examples based on typical performance for HPLC analysis of organic acids in biological matrices.
Table 1: HPLC Method Validation Parameters (Example Data)
| Parameter | Butoxyacetic Acid (BAA) | N-Butoxyacetylglutamine (BAA-GLN) |
| Retention Time (min) | ~8.5 | ~10.2 |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | >0.998 | >0.997 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.20 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 0.6 |
Table 2: Accuracy and Precision (Example Data)
| Analyte | Spiked Conc. (µg/mL) | Recovery (%) (n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| BAA | 1.0 | 98.2 | 3.5 | 4.8 |
| 25.0 | 101.5 | 2.1 | 3.2 | |
| 75.0 | 99.3 | 1.8 | 2.9 | |
| BAA-GLN | 1.0 | 95.7 | 4.1 | 5.5 |
| 25.0 | 98.9 | 2.8 | 3.9 | |
| 75.0 | 100.8 | 2.2 | 3.4 |
Visualization
The following diagrams illustrate the logical workflow of the analytical protocols.
Caption: Workflow for simultaneous analysis of free BAA and BAA-GLN.
Caption: Workflow for the analysis of total BAA.
Caption: Metabolic pathway of 2-Butoxyethanol to urinary metabolites.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Determination of this compound and N-butoxyacetyl-glutamine in urine of lacquerers exposed to 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Modeling of Butoxyacetic Acid Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro models and methodologies for studying the toxicity of butoxyacetic acid (BAA), the primary hemolytic metabolite of 2-butoxyethanol. The included protocols offer detailed, step-by-step guidance for key experimental assays.
Introduction
This compound is the main metabolite of the widely used solvent 2-butoxyethanol and is recognized as the primary agent responsible for its characteristic hemolytic toxicity. In vitro models are crucial for elucidating the mechanisms of BAA-induced toxicity and for assessing species-specific differences in sensitivity. The primary toxic effect of BAA observed in vitro is hemolysis, which is notably more pronounced in rat erythrocytes than in human erythrocytes[1]. The proposed mechanism involves direct damage to the red blood cell membrane, leading to increased permeability, cell swelling, and eventual lysis[1]. While hemolysis is the principal toxic endpoint, it is also valuable to investigate other potential mechanisms, such as cytotoxicity in various cell types, oxidative stress, and apoptosis, to build a comprehensive toxicity profile.
In Vitro Models for BAA Toxicity Studies
A variety of in vitro models can be employed to investigate the different facets of BAA toxicity.
Cell Types:
-
Erythrocytes (Red Blood Cells): The primary model for studying BAA-induced hemolysis. Freshly isolated red blood cells from different species (e.g., rat, human) are used to assess species-specific susceptibility[1].
-
Hepatocytes (e.g., HepG2 cell line): To investigate potential hepatotoxicity and metabolic effects. Studies have shown that BAA does not directly induce oxidative stress in hepatocytes in vitro[2].
-
Kidney Epithelial Cells (e.g., Opossum Kidney (OK) cells): Useful for assessing nephrotoxicity, as the kidneys are involved in the metabolism and excretion of BAA.
-
Endothelial Cells: To study the effects on blood vessel lining, particularly relevant in the context of hemolysis and potential secondary vascular damage.
-
Immune Cells (e.g., Macrophages): To investigate the inflammatory response that may be triggered by hemolyzed red blood cells.
Data Presentation: Quantitative Analysis of BAA Toxicity
The following tables summarize key quantitative data from in vitro studies on BAA and related compounds.
Table 1: Hemolytic Activity of this compound (BAA)
| Species | Endpoint | BAA Concentration | Observation |
| Human | Hemolysis | 2.0 mM | No significant increase in hemolysis after 4 hours of incubation[1]. |
| Rat | Hemolysis | 2.0 mM | Significant hemolysis observed under conditions that did not affect human RBCs[1]. |
Table 2: Cytotoxicity of 2-Butoxyethanol Metabolites in Opossum Kidney Cells
| Compound | Endpoint | Concentration for 50% Effect (EC50) |
| Stored 2-Butoxyethanol (containing Butoxyacetaldehyde) | Cell Viability (24h) | 1 mg/mL[3] |
| Synthesized Butoxyacetaldehyde (BAL) | Cell Viability (24h) | 15 µg/mL[3] |
Note: This table highlights the cytotoxic potential of the intermediate metabolite, butoxyacetaldehyde, which is more potent than its parent compound.
Experimental Protocols
In Vitro Hemolysis Assay
This protocol is designed to assess the hemolytic potential of this compound on erythrocytes from different species.
Materials:
-
Freshly collected whole blood (e.g., from human, rat) with anticoagulant (e.g., heparin, EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (BAA) stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control
-
PBS as a negative control
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge whole blood at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet by resuspending in 5 volumes of cold PBS and centrifuging at 1000 x g for 5 minutes. Repeat this washing step three times.
-
After the final wash, resuspend the RBC pellet to a 2% (v/v) suspension in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of BAA in PBS in a 96-well plate.
-
Add the 2% RBC suspension to each well containing the BAA dilutions, positive control (Triton X-100), and negative control (PBS).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 4 hours.
-
-
Measurement:
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following exposure to BAA.
Materials:
-
Selected cell line (e.g., HepG2, OK cells)
-
Complete cell culture medium
-
This compound (BAA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of BAA in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the BAA dilutions. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of BAA that inhibits cell viability by 50%).
-
Neutral Red Uptake Assay for Cytotoxicity
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells[4].
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound (BAA)
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well cell culture plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Exposure:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Neutral Red Staining:
-
After the BAA exposure period, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing and Destaining:
-
Carefully remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye from the cells.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vitro Oxidative Stress Assessment (ROS Production)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) production.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound (BAA)
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
Positive control (e.g., H2O2)
-
Black, clear-bottom 96-well cell culture plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Exposure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Expose the cells to different concentrations of BAA for the desired time.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add 100 µL of DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
After incubation, wash the cells with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Express the results as a fold change in fluorescence intensity relative to the untreated control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell line
-
This compound (BAA)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with BAA at various concentrations for a specified time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing BAA cytotoxicity using MTT or Neutral Red assays.
Proposed Indirect Pathway of BAA-Induced Oxidative Stress
Caption: Proposed indirect mechanism of BAA-induced oxidative stress via hemolysis.
Workflow for Apoptosis Detection via Flow Cytometry
Caption: Workflow for assessing BAA-induced apoptosis using Annexin V/PI staining.
References
- 1. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of 2-butoxyethanol in vitro are related to butoxyacetaldehyde, an intermediate oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Monitoring Occupational Exposure to Butoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxyacetic acid (BAA) is the primary metabolite of 2-butoxyethanol (EGBE), a solvent widely used in various industrial and consumer products such as paints, cleaning agents, and inks.[1][2][3] Occupational exposure to 2-butoxyethanol can occur through inhalation and dermal absorption.[4][5] Monitoring the internal dose of this substance is crucial for assessing health risks and ensuring workplace safety. Biomonitoring of BAA in urine is the most reliable method for quantifying exposure to 2-butoxyethanol.[1][2][3] These application notes provide detailed protocols and data for the determination of BAA in urine, aiding in the effective monitoring of occupational exposure.
Biomarker of Choice: Total this compound in Urine
For monitoring occupational exposure to 2-butoxyethanol, the biomarker of choice is total this compound (tBAA) in urine, measured after acid hydrolysis.[1][2][3] While free BAA can be measured, a significant and highly variable portion of BAA is excreted as a conjugate, primarily with glutamine.[1][6] Measuring total BAA accounts for both free and conjugated forms, reducing inter-individual variability and providing a more accurate assessment of exposure.[1][2][3] Urine samples should ideally be collected at the end of a shift towards the end of the working week to capture peak exposure levels.[1][2][3]
Occupational Exposure Limits
Several organizations have established exposure limits for 2-butoxyethanol in the workplace and biological tolerance values for its metabolite, BAA.
| Parameter | Organization | Value | Notes |
| Permissible Exposure Limit (PEL) for 2-butoxyethanol | OSHA | 50 ppm | 8-hour time-weighted average[7] |
| Recommended Exposure Limit (REL) for 2-butoxyethanol | NIOSH | 5 ppm | Up to a 10-hour working shift of a 40-hour workweek[7] |
| Biological Tolerance Value for this compound in Urine | Deutsche Forschungsgemeinschaft (DFG) | 100 mg/L | For long-term exposures, collected after several shifts[4] |
| Biological Exposure Index (BEI) for total this compound | ACGIH | 200 mg/g creatinine | End of shift at end of workweek |
Analytical Methods for this compound Determination
The determination of BAA in urine is typically performed using chromatographic techniques coupled with sensitive detectors.
| Method | Sample Preparation | Instrumentation | Key Features |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE), with or without derivatization.[6][8] | GC coupled with a mass spectrometer. A free fatty acid phase (FFAP) capillary column can be used to avoid derivatization.[8][9] | High sensitivity and selectivity. Can be used with or without derivatization. Use of an isotopically labeled internal standard (e.g., deuterated BAA) is recommended.[8] |
| Gas Chromatography - Electron Capture Detector (GC-ECD) | LLE followed by derivatization with a halogenated compound (e.g., pentafluorobenzyl bromide).[10] | GC with an electron capture detector. | High sensitivity to halogenated compounds, making it suitable for derivatized BAA. |
| High-Performance Liquid Chromatography (HPLC) - UV Detector | LLE and derivatization to a UV-absorbing compound. | HPLC with a UV detector. | Can simultaneously analyze free and conjugated BAA.[6] |
Experimental Protocols
Protocol 1: Determination of Total this compound in Urine by GC-MS (Based on NIOSH recommendations)
This protocol is adapted from established methods for the quantitative analysis of total BAA in urine.
1. Materials and Reagents
-
This compound (BAA) standard
-
Deuterated this compound (d-BAA) internal standard
-
Hydrochloric acid (HCl), concentrated
-
Solid-Phase Extraction (SPE) cartridges (anion exchange)
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Deionized water
-
Urine collection containers
-
Centrifuge and tubes
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Sample Collection and Storage
-
Collect end-of-shift urine samples in polypropylene containers.
-
Record the time of collection and total volume if possible.
-
Store samples at -20°C or lower until analysis.
3. Sample Preparation (Hydrolysis and Extraction)
-
Thaw urine samples to room temperature.
-
Pipette 1 mL of urine into a glass tube.
-
Add the internal standard (d-BAA) to each sample.
-
Acid Hydrolysis: Add 100 µL of concentrated HCl. Cap the tube and heat at 80-90°C for 1-2 hours to hydrolyze the BAA conjugates.
-
Cool the samples to room temperature.
-
Solid-Phase Extraction:
-
Condition an anion exchange SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water and then methanol to remove interferences.
-
Elute the BAA and d-BAA with ethyl acetate containing a small percentage of formic or acetic acid.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
4. GC-MS Analysis
-
GC Column: Free Fatty Acid Phase (FFAP) capillary column (e.g., 50 m x 0.20 mm x 0.3 µm).[9]
-
Injection: Splitless injection.
-
Oven Temperature Program: Optimize for the separation of BAA and d-BAA (e.g., start at 60°C, ramp to 220°C).
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for BAA and d-BAA.
5. Quantification
-
Create a calibration curve using BAA standards of known concentrations.
-
Calculate the concentration of BAA in the urine samples by comparing the peak area ratio of BAA to the internal standard (d-BAA) against the calibration curve.
-
Results can be expressed as mg/L or normalized to creatinine concentration (mg/g creatinine) to account for urine dilution.
Protocol 2: Determination of Free this compound in Urine by GC-ECD (NIOSH Method 8316)
This method involves derivatization and is highly sensitive.
1. Materials and Reagents
-
Tetrabutylammonium hydrogen sulfate
-
Potassium dihydrogen phosphate
-
Methylene chloride
-
Pentafluorobenzyl bromide (PFBBr)
-
Isopropanol-toluene mixture
-
Gas chromatograph with a 63Ni electron capture detector (GC-ECD)[10]
2. Sample Preparation
-
Transfer 0.200 mL of urine to a culture tube.
-
Add 1.80 mL of tetrabutylammonium hydrogen sulfate in phosphate buffer.[10]
-
Add 2.00 mL of methylene chloride and 10 µL of PFBBr.[10]
-
Rotate the tube for 2 hours at room temperature for derivatization.
-
Centrifuge to separate the layers.
-
Transfer the organic (bottom) layer to an autosampler vial.
3. GC-ECD Analysis
-
GC Column: Capillary column suitable for the analysis of PFB derivatives.
-
Detector: 63Ni Electron Capture Detector.[10]
-
Quantification: Based on a calibration curve prepared from BAA standards derivatized in the same manner.
Visualizations
Caption: Metabolic pathway of 2-butoxyethanol to this compound and its conjugate for urinary excretion.
Caption: Experimental workflow for the determination of total this compound in urine by GC-MS.
References
- 1. A human exposure study to investigate biological monitoring methods for 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 2-Butoxyethanol and 2-Butoxyethanol Acetate | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Extraction of Butoxyacetic Acid from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of butoxyacetic acid from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The three primary methods for extracting this compound, an acidic compound, from plasma are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its own advantages and is suitable for different analytical requirements.
Q2: Which extraction method offers the highest throughput?
A2: Protein precipitation is generally the fastest and simplest method, making it suitable for high-throughput screening.[1] Automated 96-well formats for both LLE and SPE can also significantly increase throughput compared to manual methods.[2]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, such as ion suppression or enhancement, can be a significant issue in LC-MS/MS analysis. Solid-phase extraction is often superior in removing interfering plasma components compared to protein precipitation.[3] If using protein precipitation, careful optimization of the precipitating agent and sample cleanup steps is crucial.
Q4: What is the expected recovery for this compound extraction?
A4: Recovery can vary significantly depending on the method and optimization. For acidic drugs, recovery rates can be high with optimized methods. For example, protein precipitation with acetonitrile has been reported to yield recoveries higher than 80%.[4] Specific SPE methods can achieve recoveries greater than 90%.[5][6]
Troubleshooting Guides
Protein Precipitation (PP)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete protein precipitation: Insufficient volume of precipitating solvent. | Ensure the solvent-to-plasma ratio is optimal, typically 3:1 (v/v) for acetonitrile.[1] |
| Co-precipitation of the analyte: The analyte may get trapped within the precipitated protein pellet. | Optimize the choice of precipitating agent. Acetonitrile is often a good choice, while acid precipitants like perchloric or trichloroacetic acid can sometimes lead to lower recovery for certain analytes.[4][7] Vortex the sample thoroughly after adding the solvent and before centrifugation. | |
| High Variability in Results | Inconsistent protein precipitation: Variable mixing or temperature. | Ensure consistent and thorough vortexing of all samples. Perform the precipitation and centrifugation steps at a controlled, low temperature (e.g., 4°C) to ensure reproducibility.[8] |
| Ion Suppression in LC-MS/MS | Residual plasma components: Insufficient removal of phospholipids and other matrix components. | While simple, PP is less clean than other methods.[3] Consider a post-precipitation cleanup step, such as solid-phase extraction. Alternatively, optimize chromatographic conditions to separate the analyte from interfering components. |
| High concentration of precipitating solvent: The organic solvent used for precipitation can cause ion suppression.[7] | Evaporate the supernatant to dryness after separation from the protein pellet and reconstitute the residue in a mobile phase-compatible solvent. |
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incorrect pH of the aqueous phase: For acidic compounds like this compound, the pH of the plasma sample should be acidic to ensure the analyte is in its neutral, more organic-soluble form. | Acidify the plasma sample with an appropriate acid (e.g., formic acid, hydrochloric acid) before extraction.[2] |
| Inappropriate extraction solvent: The chosen organic solvent may have poor partitioning for this compound. | Select a water-immiscible organic solvent that has a good affinity for acidic compounds. Common choices include methyl tert-butyl ether (MTBE) and diethyl ether.[2][9][10] | |
| Emulsion Formation | High protein or lipid content: Vigorous shaking can lead to the formation of an emulsion layer between the aqueous and organic phases, making separation difficult. | Use gentle mixing (e.g., rocking or slow inversion) instead of vigorous vortexing. Centrifugation can also help to break up emulsions. |
| Poor Phase Separation | Similar densities of aqueous and organic phases. | Choose a solvent with a significantly different density from the aqueous phase. |
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Inappropriate sorbent selection: The SPE sorbent may not effectively retain the analyte. | For acidic compounds, anion exchange or polymeric sorbents are often effective.[3] Common choices include C8, C18, and hydrophilic-lipophilic balance (HLB) cartridges.[6] |
| Incorrect pH during loading: If the pH is too high, the acidic analyte may be ionized and not retain well on a non-polar sorbent. | Acidify the plasma sample before loading it onto the SPE cartridge to ensure the this compound is in its neutral form for better retention on reversed-phase sorbents.[3] | |
| Inefficient elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | Use a stronger organic solvent or adjust the pH of the elution solvent to facilitate the elution of the acidic analyte. For example, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the organic elution solvent can improve the recovery of acidic compounds. | |
| High Background/Interferences | Insufficient washing: Endogenous interferences from the plasma matrix are not adequately removed. | Optimize the washing step. Use a weak organic solvent that will not elute the analyte but will wash away interfering compounds. |
| Clogged Cartridge | Particulate matter in the sample: Precipitated proteins or other particulates can clog the SPE cartridge. | Centrifuge the plasma sample before loading to remove any particulate matter. |
Quantitative Data Summary
| Extraction Method | Precipitating/Elution Solvent | Analyte Class | Reported Recovery | Reference |
| Protein Precipitation | Acetonitrile | Drug Cocktail | > 80% | [4] |
| Solid-Phase Extraction | Acetonitrile/Ammonium Acetate | Butoconazole Enantiomers | > 90.4% | [5] |
| Solid-Phase Extraction | Methanol | Anticancer Drugs | ≥ 92.3% | [6] |
| Liquid-Liquid Extraction | Dihexyl Ether | Acidic Drugs | 72-130% Accuracy | [11] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted this compound.
-
For LC-MS analysis, it is recommended to evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Protocol 2: Liquid-Liquid Extraction
-
To 200 µL of plasma, add 20 µL of 1M HCl to acidify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Mix gently by inversion for 5 minutes to prevent emulsion formation.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (Using a Polymeric Sorbent)
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% formic acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Solid-Phase Extraction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation - Zhu Research Group [zhulab.cn]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of acidic drugs from water and plasma: study of recovery with five different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel artificial liquid membrane extraction of acidic drugs from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butoxyacetic acid (BAA) Analysis in Biological Samples
Welcome to the technical support center for the analysis of butoxyacetic acid (BAA) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to BAA instability and ensure accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of BAA in biological matrices.
Question: Why am I observing low or inconsistent recoveries of BAA in my urine or plasma samples?
Answer:
Low or inconsistent recovery of this compound (BAA) can stem from several factors throughout the analytical workflow, from sample collection to final analysis. The primary causes are often related to the inherent instability of the analyte under certain conditions and its tendency to form conjugates.
Potential Causes and Solutions:
-
Incomplete Hydrolysis of BAA Conjugates: BAA is metabolized in the body and can exist in both a free form and as conjugates, primarily with glutamine.[1][2][3] Failure to cleave these conjugates will lead to an underestimation of the total BAA concentration. It is crucial to incorporate a hydrolysis step to measure total BAA, which provides a more accurate and less variable biomarker of exposure.[4][5]
-
Solution: Implement an acid hydrolysis step in your sample preparation protocol. A common method involves boiling the urine sample with hydrochloric acid.[4]
-
-
Sample Degradation Due to Improper Storage: BAA can degrade if samples are not handled and stored correctly. Stability is highly dependent on temperature.
-
Matrix Effects: Components of the biological matrix (e.g., salts, endogenous compounds in urine and proteins in plasma) can interfere with the ionization of BAA during mass spectrometry analysis, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[9]
-
Solution:
-
Sample Dilution: A simple method to reduce matrix effects is to dilute the sample.[9]
-
Solid-Phase Extraction (SPE): Utilize SPE to clean up the sample and remove interfering components before analysis.
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as 2-[(2H9)butoxy]acetic acid, can help to compensate for matrix effects and variations in sample preparation and instrument response.[10]
-
-
-
Inefficient Derivatization: Many analytical methods for BAA, particularly those using gas chromatography (GC), require a derivatization step to increase the volatility and improve the chromatographic properties of the analyte.[11][12] Incomplete or inconsistent derivatization will lead to poor results.
-
Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Ensure that the derivatizing agent is fresh and not degraded.
-
Question: I am observing peak tailing and broadening in my GC-MS chromatograms for BAA. What could be the cause?
Answer:
Poor peak shape in GC-MS analysis of BAA is a common issue that can compromise resolution and the accuracy of quantification. This is often related to issues within the GC system or interactions between the analyte and the analytical column.
Potential Causes and Solutions:
-
Active Sites in the GC System: BAA is a carboxylic acid and can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections, leading to peak tailing.
-
Solution:
-
Use a deactivated or silanized injector liner.
-
Ensure the analytical column is specifically designed for the analysis of acidic compounds or has a highly inert stationary phase.
-
Trim the front end of the column (a few centimeters) to remove any accumulated non-volatile residues or active sites.[13]
-
-
-
Improper Derivatization: As mentioned previously, incomplete derivatization can lead to the presence of underivatized, polar BAA, which will exhibit poor chromatographic behavior.
-
Solution: Re-evaluate and optimize your derivatization protocol to ensure complete reaction.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or broadening.
-
Solution: Reduce the injection volume or dilute the sample. Ensure your calibration standards cover a range appropriate for your expected sample concentrations.
-
-
Inappropriate GC Conditions: The temperature program and carrier gas flow rate can significantly impact peak shape.
-
Solution: Optimize the initial oven temperature and the temperature ramp rate. Ensure the carrier gas flow rate is optimal for your column dimensions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for collecting and storing biological samples for BAA analysis?
A1: For urine samples, it is recommended to collect a spot sample in a polypropylene bottle. The sample should be frozen immediately, preferably on dry ice, and stored at -76°C until analysis.[6] If immediate freezing is not possible, samples should be kept at ambient temperature for no longer than 48 hours before being stored at -20°C.[7] For plasma, blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA), and the plasma should be separated by centrifugation as soon as possible. The resulting plasma should then be frozen and stored under the same conditions as urine.
Q2: Is it necessary to measure both free and total this compound?
A2: It is highly recommended to measure total BAA. The ratio of free to conjugated BAA can vary significantly between individuals and over time, making the measurement of free BAA alone an unreliable biomarker of exposure.[4][5] Measuring total BAA after hydrolysis of the conjugates reduces inter-individual variability and provides a more accurate assessment.[4]
Q3: What are the most common analytical techniques for BAA quantification?
A3: The most common and well-established methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS).[2][11] These methods typically require a sample preparation step involving extraction and derivatization to enhance the analytical properties of BAA.[12]
Q4: How many freeze-thaw cycles can my samples undergo before BAA concentration is affected?
A4: While specific data on the freeze-thaw stability of BAA is limited, it is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles. For many analytes, repeated freezing and thawing can lead to degradation.[8] It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated from the same sample. If freeze-thaw stability is a concern for your specific study, it is recommended to perform a validation experiment to assess the impact of a defined number of cycles on BAA concentration in your specific matrix.
Quantitative Data Summary
The stability of this compound in biological samples is critical for accurate measurement. The following table summarizes available data on BAA stability under various storage conditions.
| Biological Matrix | Storage Temperature | Duration | Analyte Stability | Citation(s) |
| Urine | Ambient | Up to 2 days | Stable | [7] |
| Urine | -20°C | > 3 months | Stable | [7] |
| Urine | -76°C | Long-term | Stable (Recommended) | [6] |
Note: Comprehensive quantitative data on the stability of BAA under various pH conditions and after multiple freeze-thaw cycles in different biological matrices is not extensively available in the reviewed literature. It is recommended to perform in-house stability studies to validate specific storage and handling procedures.
Experimental Protocols
Protocol 1: Determination of Total this compound in Urine by GC-MS
This protocol is a synthesized example based on established methods.[4][6][7]
1. Sample Preparation and Hydrolysis: a. Thaw frozen urine samples to room temperature. b. To a 1 mL aliquot of urine in a screw-cap glass tube, add an internal standard (e.g., deuterated BAA). c. Add 1.2 mL of concentrated hydrochloric acid. d. Securely cap the tube and heat in a boiling water bath for 60 minutes to hydrolyze the BAA conjugates.[4] e. Allow the sample to cool to room temperature.
2. Extraction: a. Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate). b. Vortex the mixture vigorously and then centrifuge to separate the phases. c. Carefully transfer the organic (upper) layer to a clean tube. d. Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization: a. To the dried extract, add a derivatizing agent (e.g., pentafluorobenzyl bromide (PFBBr) in an appropriate solvent). b. Cap the tube and heat at a specified temperature (e.g., 60°C) for a defined period to allow the derivatization reaction to complete. c. After cooling, the sample is ready for GC-MS analysis.
4. GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. Use a capillary column suitable for the analysis of the derivatized acidic compound. c. Set an appropriate temperature program for the GC oven to ensure good separation. d. Operate the mass spectrometer in a suitable mode, such as selected ion monitoring (SIM), for sensitive and selective detection of the BAA derivative.
Visualizations
Caption: Workflow for the analysis of total this compound in urine.
Caption: Troubleshooting logic for low or inconsistent BAA results.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gaschromatographic determination of this compound after hydrolysis of conjugated metabolites in urine from workers exposed to 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free and total urinary 2-butoxyacetic acid following dermal and inhalation exposure to 2-butoxyethanol in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. hsl.gov.uk [hsl.gov.uk]
- 8. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically based pharmacokinetics of 2-butoxyethanol and its major metabolite, 2-butoxyacetic acid, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of GC-MS Method for Butoxyacetic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of butoxyacetic acid (BAA).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar and non-volatile compound. Direct injection onto a standard nonpolar GC column results in poor peak shape, including significant tailing, and low sensitivity.[1] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl derivative, which improves its chromatographic behavior and allows for successful separation and detection by GC-MS.[1][2][3]
Q2: What are the common derivatization reagents used for this compound analysis?
A2: Several derivatization reagents can be used for this compound. The choice of reagent can depend on the sample matrix, desired sensitivity, and available instrumentation. Common reagents include:
-
Pentafluorobenzyl bromide (PFBBr): This reagent is frequently used and often coupled with electron capture detection (ECD) for high sensitivity.[4][5][6]
-
Silylating agents (e.g., BSTFA, MSTFA): These reagents form trimethylsilyl (TMS) esters and are widely used for derivatizing acidic compounds.[4][7]
-
Diazomethane: While effective, diazomethane is highly toxic and explosive, requiring special handling precautions.[4]
-
Alkylating agents (e.g., with 4-nitrobenzylbromide or 2,2,2-trichloroethanol/HCl): These form various esters of this compound.[4][8]
Q3: Is it possible to analyze this compound by GC-MS without derivatization?
A3: Yes, some methods have been developed to analyze this compound without derivatization.[9][10] These methods typically utilize a specialized GC column, such as a "free fatty acid phase" (FFAP) capillary column, which is designed to handle polar acidic compounds and minimize peak tailing.[9]
Q4: What are suitable internal standards for the quantification of this compound?
A4: The use of an internal standard is crucial for accurate and precise quantification to compensate for variations in sample preparation and injection. Suitable internal standards include:
-
Deuterated this compound (dBAA or 2-[(2H(9))butoxy]acetic acid): As a stable isotope-labeled analog, this is an ideal internal standard as it has very similar chemical and physical properties to the analyte.[9][11]
-
Structural analogs: Other alkoxyacetic acids like pentoxyacetic acid or propoxyacetic acid can also be used.[4][6]
Q5: How can I analyze for total this compound, including its conjugated forms?
A5: In biological samples, a significant portion of this compound can exist as conjugates, such as with glutamine.[2][3] To measure the total this compound concentration, an acid hydrolysis step is required prior to extraction and derivatization to cleave these conjugates and release the free acid.[6][10] Failure to do so can lead to an underestimation of exposure to the parent compound, 2-butoxyethanol.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize derivatization conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction. |
| Active Sites in the GC System | Deactivate the inlet liner with a silylating agent or use a pre-deactivated liner. Trim the first few centimeters of the analytical column to remove any active sites that may have developed.[12] |
| Column Overload | Reduce the injection volume or dilute the sample.[12] |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[13] |
| Unsuitable GC Column | For underivatized analysis, use a specialized column like a Free Fatty Acid Phase (FFAP) column.[9] For derivatized analysis, a standard dimethylpolysiloxane phase column (e.g., HP-1) should be adequate.[14] |
Problem 2: Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Poor Extraction Recovery | Optimize the pH of the sample before extraction; this compound should be in its acidic form for efficient extraction into an organic solvent. Ensure the chosen extraction solvent (e.g., ethyl acetate, dichloromethane) is appropriate.[4][8] Consider using solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE).[9] |
| Analyte Degradation | This compound is generally stable, but ensure that derivatization and injection port temperatures are not excessively high, which could lead to thermal degradation of the derivative. |
| Leaks in the GC-MS System | Check for leaks in the injector, column fittings, and gas lines using an electronic leak detector.[13] |
| MS Detector Issues | Ensure the MS is properly tuned and that the correct ions are being monitored in Selected Ion Monitoring (SIM) mode. |
| Derivatization Failure | Prepare fresh derivatization reagents. Confirm the reaction has gone to completion by analyzing a known standard. |
Problem 3: High Baseline Noise or Ghost Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas purifiers (oxygen and moisture traps) are installed and functioning correctly.[13] |
| Injector Contamination | Clean the injector and replace the liner and septum.[12] |
| Column Bleed | Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[13] |
| Contamination from Sample Matrix | Optimize the sample clean-up procedure to remove interfering substances. |
| Derivatization Reagent Artifacts | Inject a blank sample containing only the solvent and derivatization reagent to identify any peaks originating from the reagent itself.[15] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with Pentafluorobenzyl Bromide (PFBBr)
This protocol is based on methods described for the analysis of this compound in urine.[4][5][6]
-
Sample Preparation:
-
To a 1 mL urine sample, add an appropriate amount of internal standard (e.g., pentoxyacetic acid).
-
Acidify the sample to a pH of 1-2 with hydrochloric acid (HCl).
-
(Optional for total BAA) Heat the acidified sample to hydrolyze any conjugates.
-
Extract the this compound from the aqueous sample using a suitable organic solvent such as ethyl acetate or dichloromethane (repeat extraction 2-3 times).[4]
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methylene chloride).
-
Add a solution of tetrabutylammonium hydrogen sulfate and pentafluorobenzyl bromide.[5]
-
Cap the vial and heat at an optimized temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to form the PFB-ester.[4]
-
After cooling, the sample is ready for GC-MS analysis.
-
Protocol 2: Analysis without Derivatization using a FFAP Column
This protocol is based on an improved method that eliminates the need for derivatization.[9]
-
Sample Preparation (using Solid-Phase Extraction - SPE):
-
Condition a pH-resilient anion exchange SPE cartridge.
-
Load the urine sample (with internal standard, e.g., dBAA) onto the SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the this compound using an appropriate elution solvent.
-
Evaporate the eluate and reconstitute in a suitable solvent for injection.
-
-
GC-MS Analysis:
-
GC Column: Fused-silica capillary column with a "free fatty acid phase" (FFAP) wall coating.[9]
-
Injector: Use a splitless injection mode.
-
Oven Program: Develop a temperature program that provides good separation of this compound from other matrix components.
-
MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Quantitative Data Summary
| Parameter | Value | Methodology | Reference |
| Limit of Detection (LOD) | 0.04 ng | GC-MS with FFAP column (no derivatization) | [11] |
| Limit of Detection (LOD) | 0.005 - 0.015 µg/mL | LLE, esterification to ethyl ester, GC-MS | [14] |
| Linear Range | 0.04 ng to at least 200 ng | GC-MS with FFAP column (no derivatization) | [11] |
| Recovery | 100% - 102% | LLE, esterification to ethyl ester from fortified urine | [14] |
| Precision (%RSD) | < 2.8% | LLE, esterification to ethyl ester from fortified urine | [14] |
Visualizations
Caption: Workflow for BAA analysis with derivatization.
Caption: Basic troubleshooting decision tree for BAA analysis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. hsl.gov.uk [hsl.gov.uk]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and this compound in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Development of a gas chromatographic test for the quantitation of the biomarker 2-butoxyacetic acid in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis and Purification of Butoxyacetic Acid
Welcome to the technical support center for the synthesis and purification of butoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are:
-
Oxidation of 2-Butoxyethanol: This is the most direct and widely used method. A primary alcohol, 2-butoxyethanol, is oxidized to the corresponding carboxylic acid using various oxidizing agents. Common methods include Jones oxidation, nitric acid oxidation, and TEMPO-catalyzed oxidation.[1][2][3][4][5][6][7]
-
Williamson Ether Synthesis: This method involves the reaction of a sodium salt of a haloacetic acid (like sodium chloroacetate) with sodium butoxide. This is a classic method for forming ethers.[1][2]
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: Depending on the synthetic route, common impurities include:
-
Unreacted 2-butoxyethanol: Incomplete oxidation will leave starting material in your product.
-
Butoxyacetaldehyde: This is the intermediate aldehyde formed during the oxidation of 2-butoxyethanol. If the oxidation is not complete, this can remain as an impurity.[8][9]
-
Ester byproducts: Under acidic conditions, this compound can react with unreacted 2-butoxyethanol to form an ester.[10][11]
-
Nitrated byproducts: If using nitric acid for oxidation, nitration of the aromatic ring (if applicable in a more complex molecule) or other side reactions can occur.[1]
-
Inorganic salts: From the workup of the reaction (e.g., neutralization steps).
Q3: My this compound is an oil and won't crystallize. What can I do?
A3: this compound is a liquid at room temperature, so it will not crystallize under standard conditions. Purification is typically achieved by distillation or chromatography. If you are working with a solid derivative of this compound that is oiling out during recrystallization, this is often due to the presence of impurities or the use of an inappropriate solvent. Try triturating the oil with a non-polar solvent like hexanes to induce solidification or attempt recrystallization from a different solvent system.
Q4: I'm seeing significant streaking when I run a TLC of my crude product. How can I fix this?
A4: Streaking of carboxylic acids on silica gel TLC plates is a common issue. This is due to the strong interaction between the acidic proton of the carboxylic acid and the slightly acidic silica gel. To resolve this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the this compound in its protonated form, leading to a more defined spot.
Troubleshooting Guides
Synthesis: Oxidation of 2-Butoxyethanol
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Extend the reaction time.- Ensure the oxidizing agent was added in the correct stoichiometric amount and is not degraded.- Check the reaction temperature; some oxidations require heating. |
| Product loss during workup. | - Ensure the pH is sufficiently acidic (pH < 2) during the extraction to fully protonate the this compound, making it soluble in the organic layer.- Perform multiple extractions (at least 3) of the aqueous layer to maximize product recovery. | |
| Side reactions. | - If using strong oxidants like nitric acid, consider lowering the temperature to minimize side reactions like nitration.[1]- Consider using a milder, more selective oxidizing agent like a TEMPO-based system.[6][12][13][14][15] | |
| Presence of Aldehyde Impurity | Incomplete oxidation. | - Increase the amount of oxidizing agent.- Prolong the reaction time to ensure full conversion of the intermediate aldehyde to the carboxylic acid.[8] |
| Reaction is very exothermic and hard to control | Strong oxidizing agent (e.g., nitric acid). | - Add the oxidizing agent slowly and in portions, while monitoring the internal temperature of the reaction.- Use an ice bath to cool the reaction vessel during the addition of the oxidant.[1] |
Purification
| Technique | Problem | Possible Cause(s) | Troubleshooting Steps |
| Acid-Base Extraction | Low recovery of this compound. | Incomplete protonation or deprotonation. | - When extracting into the aqueous basic layer, ensure the pH is sufficiently high (pH > 8) to fully deprotonate the carboxylic acid.- When re-acidifying to extract back into the organic layer, ensure the pH is sufficiently low (pH < 2).- Use multiple extractions with smaller volumes of solvent for better efficiency. |
| Vacuum Distillation | Bumping or foaming. | Rapid heating or presence of volatile impurities. | - Ensure a smooth boiling by using a magnetic stir bar or boiling chips.- Apply vacuum gradually.- Heat the distillation flask slowly and evenly.[16] |
| Product decomposition. | Distillation temperature is too high. | - Use a vacuum source that can achieve a lower pressure, which will lower the boiling point of the this compound.[13][16] | |
| Column Chromatography | Poor separation. | Inappropriate eluent system. | - Optimize the solvent system using TLC first. A good starting point for acidic compounds is a mixture of hexanes and ethyl acetate, with a small amount of acetic or formic acid added to the eluent.[6][17][18] |
| Streaking or tailing of the product band. | Strong interaction with the silica gel. | - Add 0.5-1% acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group.[6][18] |
Experimental Protocols
Synthesis of this compound via Jones Oxidation
This protocol is a general procedure for the oxidation of a primary alcohol to a carboxylic acid and should be adapted and optimized for this compound.
Materials:
-
2-Butoxyethanol
-
Jones Reagent (Chromium trioxide in sulfuric acid and water)[2][4]
-
Acetone
-
Isopropanol (for quenching)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-butoxyethanol in acetone. Cool the flask in an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of 2-butoxyethanol. Maintain the temperature below 30°C. A color change from orange-red to green will be observed.[4]
-
Continue adding the Jones reagent until the orange-red color persists, indicating that the alcohol has been completely oxidized.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[4]
-
Quench the reaction by the slow addition of isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and extract the this compound into the aqueous phase by washing with a saturated sodium bicarbonate solution (3 times).
-
Cool the combined aqueous layers in an ice bath and carefully acidify with 1M HCl to a pH of about 2.
-
Extract the acidified aqueous layer with diethyl ether (3 times).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
Purification by Vacuum Distillation
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Gradually apply vacuum and slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | 239.5 °C at 760 mmHg |
| Melting Point | 108 °C |
| Density | 1.01 g/cm³ |
Note: The reported melting point of 108°C appears to be inconsistent with its liquid state at room temperature and may refer to a specific salt or derivative.
Analytical Data (Example Parameters)
GC-FID:
-
Column: DB-FFAP (acidified polyethylene glycol) or similar polar capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Optimized for separation of this compound from 2-butoxyethanol and other potential impurities. A typical starting point could be an initial temperature of 80°C, ramped to 240°C.
-
Note: Analysis of carboxylic acids by GC can be challenging due to their polarity and tendency to tail. Derivatization to a more volatile ester (e.g., methyl or silyl ester) is often employed for better chromatographic performance.[10][19][20][21][22]
HPLC-UV:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH like 2.5) and an organic modifier like acetonitrile or methanol.[11][23][24][25]
-
Detection: UV detection at a low wavelength, typically around 210 nm.[23]
-
Note: An isocratic or gradient elution can be used to optimize the separation.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Nitric Acid - Wordpress [reagents.acsgcipr.org]
- 2. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and this compound in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. TEMPO [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Vacuum Distillation [sites.science.oregonstate.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciepub.com [sciepub.com]
- 22. rbmb.net [rbmb.net]
- 23. researchgate.net [researchgate.net]
- 24. lcms.cz [lcms.cz]
- 25. rjptonline.org [rjptonline.org]
Technical Support Center: Analysis of Polar Alkoxyacetic Acid Metabolites
Welcome to our technical support center for the analysis of polar alkoxyacetic acid metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are polar alkoxyacetic acid metabolites challenging to analyze?
A1: The analysis of polar alkoxyacetic acid metabolites presents several challenges due to their inherent chemical properties. Their high polarity makes them difficult to retain on conventional reversed-phase liquid chromatography (RP-LC) columns, leading to poor separation from other polar matrix components. In gas chromatography (GC), their low volatility and thermal instability necessitate a derivatization step to convert them into more volatile and stable compounds suitable for GC analysis.[1][2][3] Furthermore, when using liquid chromatography-mass spectrometry (LC-MS), the analysis of these metabolites in complex biological matrices can be hampered by matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.
Q2: What are the common analytical techniques for quantifying alkoxyacetic acids?
A2: The two primary analytical techniques for the quantification of alkoxyacetic acid metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This technique offers high chromatographic resolution and is well-suited for the analysis of volatile compounds. However, due to the low volatility of alkoxyacetic acids, a chemical derivatization step is mandatory to convert them into their more volatile ester or silyl derivatives before GC analysis.[1][2]
-
LC-MS/MS: This is a powerful technique for analyzing non-volatile compounds in complex mixtures. It offers high sensitivity and selectivity. For polar metabolites like alkoxyacetic acids, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization followed by reversed-phase LC may be employed to achieve adequate retention and separation.
Q3: What is derivatization and why is it necessary for GC-MS analysis of alkoxyacetic acids?
A3: Derivatization is a chemical modification process that transforms a compound into a new compound with properties that are more suitable for a specific analytical technique. For GC-MS analysis of polar compounds like alkoxyacetic acids, derivatization is crucial for several reasons:
-
Increased Volatility: It converts the non-volatile acids into more volatile derivatives (e.g., esters or silyl derivatives) that can be readily vaporized in the GC inlet.
-
Improved Thermal Stability: The derivatives are often more stable at the high temperatures used in GC analysis, preventing degradation of the analyte.
-
Enhanced Chromatographic Properties: Derivatization can lead to better peak shapes and improved separation from other components in the sample.[2][3]
Common derivatization methods for carboxylic acids include esterification (e.g., with BF3/methanol or diazomethane) and silylation (e.g., with BSTFA or MSTFA).[1][4]
Q4: How can I overcome poor retention of alkoxyacetic acids in reversed-phase LC-MS?
A4: Poor retention of highly polar analytes on reversed-phase columns is a common issue. Here are several strategies to address this:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide enhanced retention for polar compounds in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic mode specifically designed for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.
-
Derivatization: Similar to GC-MS, derivatizing the alkoxyacetic acids to less polar derivatives can significantly improve their retention in reversed-phase LC.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low peak intensity | Incomplete derivatization. | Optimize derivatization conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding the derivatization reagent. |
| Analyte degradation in the injector. | Use a lower injector temperature. Ensure the injector liner is clean and deactivated. | |
| Poor extraction recovery. | Optimize the pH of the sample before extraction to ensure the acids are in their neutral form for better partitioning into the organic solvent. | |
| Tailing peaks | Active sites in the GC system (injector liner, column). | Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. Perform a solvent rinse of the column. |
| Co-elution with interfering matrix components. | Improve sample cleanup. Optimize the GC temperature program for better separation. | |
| Shifting retention times | Inconsistent derivatization. | Ensure consistent reaction times and temperatures for all samples and standards. |
| Leaks in the GC system. | Check for leaks at all fittings and connections. | |
| Column aging. | Replace the column. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (fronting or tailing) | Inappropriate sample solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. | |
| Variable peak areas/poor reproducibility | Matrix effects (ion suppression or enhancement). | Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). Use a stable isotope-labeled internal standard that co-elutes with the analyte. Dilute the sample. |
| Inconsistent sample preparation. | Ensure precise and consistent handling of all samples and standards throughout the extraction and preparation process. | |
| High backpressure | Clogged frit or column. | Filter all samples and mobile phases. Reverse flush the column (if recommended by the manufacturer). Replace the in-line filter and/or guard column. |
| Particulate matter from the sample. | Centrifuge and filter all samples before injection. | |
| Mobile phase precipitation. | Ensure mobile phase components are fully dissolved and compatible. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of alkoxyacetic acids and related polar metabolites.
Table 1: GC-MS Analysis of Methoxyacetic Acid (MAA) and Ethoxyacetic Acid (EAA) in Urine
| Analyte | Limit of Detection (LOD) | Recovery | Intra-assay Variation | Inter-assay Variation |
| Methoxyacetic Acid (MAA) | 0.15 mg/L | 31.4 ± 7.0% | 6.0 ± 2.5% | 6.2 ± 2.2% |
| Ethoxyacetic Acid (EAA) | 0.07 mg/L | 62.5 ± 13.4% | 6.4 ± 2.8% | 8.9 ± 2.4% |
Data adapted from a study on the gas chromatographic determination of MAA and EAA in urine.[5]
Table 2: Representative Performance of LC-MS/MS for Polar Metabolites (Keto Acids)
| Parameter | Performance Range |
| Limit of Detection (LOD) | 0.01–0.25 µM |
| Linearity (r²) | > 0.997 |
| Recovery | 96–109% |
| Reproducibility (CV) | 1.1–4.7% |
Data adapted from a study on the LC-MS/MS analysis of keto acids and is representative of the performance that can be achieved for polar metabolites with a robust method.[6]
Experimental Protocols
Protocol 1: Extraction and Derivatization of Alkoxyacetic Acids from Urine for GC-MS Analysis
1. Sample Preparation and Extraction: a. To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled analog). b. Acidify the urine sample to pH < 2 with concentrated HCl to protonate the alkoxyacetic acids. c. Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction. d. Centrifuge at 3000 rpm for 10 minutes to separate the layers. e. Transfer the upper organic layer (ethyl acetate) to a clean tube. f. Repeat the extraction (steps c-e) two more times and combine the organic extracts. g. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Esterification with BF₃/Methanol): a. To the dried extract, add 250 µL of 14% boron trifluoride in methanol (BF₃/methanol).[4] b. Cap the tube tightly and heat at 60°C for 20 minutes in a heating block or water bath.[4] c. Cool the reaction mixture in an ice-water bath.[4] d. Add 2 mL of distilled water to stop the reaction.[4] e. Extract the methyl esters with 2 mL of methylene chloride by vortexing for 1 minute. f. Collect the lower organic layer. Repeat the extraction with another 2 mL of methylene chloride. g. Combine the methylene chloride extracts and dry them by passing through a small column of anhydrous sodium sulfate. h. Concentrate the final extract to approximately 100 µL under a gentle stream of nitrogen. i. The sample is now ready for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Polar Metabolites (Adapted for Alkoxyacetic Acids)
1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a suitable internal standard. b. Vortex thoroughly for 30 seconds to precipitate proteins. c. Incubate at -20°C for 20 minutes. d. Centrifuge at 13,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions (HILIC):
- LC Column: A HILIC column (e.g., amide or silica-based) suitable for polar metabolite separation.
- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-2 min: 95% B
- 2-10 min: Linear gradient to 50% B
- 10-12 min: Hold at 50% B
- 12.1-15 min: Return to 95% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each alkoxyacetic acid and the internal standard.
Visualizations
Caption: Metabolic pathway of ethylene glycol ethers to toxic alkoxyacetic acid metabolites.
Caption: Experimental workflow for the GC-MS analysis of alkoxyacetic acids.
References
Technical Support Center: Inter-individual Variation in Butoxyacetic Acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and navigate the complexities of inter-individual variation in butoxyacetic acid (BAA) conjugation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAA) and how is it formed?
This compound is the primary toxic metabolite of 2-butoxyethanol (BE), a common solvent found in various industrial and household products.[1][2] The main pathway for its formation is in the liver, where 2-butoxyethanol is first oxidized to 2-butoxyacetaldehyde by alcohol dehydrogenase (ADH). This intermediate is then rapidly oxidized to BAA by aldehyde dehydrogenase (ALDH).[1] A minor pathway for the metabolism of 2-butoxyethanol involves the cytochrome P450 enzyme CYP2E1.[1]
Q2: How is BAA eliminated from the body?
The primary route of BAA elimination is through conjugation with an amino acid, followed by excretion in the urine.[1][3] In humans, BAA is predominantly conjugated with glutamine to form N-butoxyacetylglutamine.[1]
Q3: What is meant by "inter-individual variation" in BAA conjugation?
Inter-individual variation refers to the observable differences in the rate and extent of BAA conjugation among different people. Studies have shown a wide range in the percentage of BAA that is conjugated in exposed individuals, with reported values ranging from 44% to 92%.[1] This variability is a critical factor to consider in toxicological studies and risk assessment, as it can influence the internal dose and potential toxicity of BAA. The variation in the excretion of free BAA is largely attributed to the variability in the rate of conjugate formation.[2]
Q4: What are the primary causes of this inter-individual variation?
The variation in BAA conjugation is likely due to a combination of factors, including:
-
Genetic Polymorphisms: Variations in the genes encoding the enzymes responsible for BAA metabolism and conjugation are thought to be a major contributor. While the specific enzymes and their polymorphisms for BAA-glutamine conjugation are not fully characterized, it is a well-established principle that genetic variations in metabolic enzymes can lead to significant differences in enzyme activity.
-
Environmental Factors: Co-exposure to other chemicals, dietary habits, and lifestyle factors can also influence the expression and activity of metabolic enzymes.
-
Physiological Factors: Age, sex, and underlying health conditions can also play a role in an individual's metabolic capacity.
Q5: Why is it important to measure both free and total BAA in experimental studies?
Given the high degree of inter-individual variation in conjugation, measuring only free BAA can lead to an underestimation of the total internal exposure to 2-butoxyethanol.[2] Therefore, it is recommended to measure both free BAA and its conjugated form (or total BAA after hydrolysis of the conjugate) to get a more accurate assessment of exposure and to account for individual metabolic differences. Total BAA has been shown to be a superior biomarker of exposure due to its lower inter-individual variability compared to free BAA.
Troubleshooting Guides for BAA Quantification
This section provides guidance for common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of BAA.
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Incorrect injection technique. | 1. Use a deactivated inlet liner. 2. Trim the first few centimeters of the analytical column. 3. Optimize injection speed and temperature. |
| Low Signal/Poor Sensitivity | 1. Leak in the GC system. 2. Inefficient derivatization of BAA. 3. Suboptimal MS parameters. | 1. Perform a leak check of the injector, column fittings, and gas lines. 2. Optimize derivatization reaction conditions (time, temperature, reagent concentration). 3. Tune the mass spectrometer and optimize ion source and detector settings. |
| Ghost Peaks/Carryover | 1. Contamination of the syringe or injector. 2. Carryover from a previous high-concentration sample. | 1. Thoroughly clean the syringe with an appropriate solvent. 2. Bake out the injector and column. 3. Inject a solvent blank between samples to check for carryover. |
| Variable Results | 1. Inconsistent sample preparation (extraction, derivatization). 2. Instability of derivatized BAA. 3. Fluctuations in instrument performance. | 1. Ensure precise and consistent execution of all sample preparation steps. 2. Analyze derivatized samples as soon as possible. 3. Regularly check instrument performance using a standard mixture. |
Data Presentation: Genetic Polymorphisms in Xenobiotic Conjugation
While specific polymorphisms in the enzymes for BAA-glutamine conjugation are not yet well-defined, the impact of genetic variation on conjugation is well-documented for other enzyme families, such as the Glutathione S-Transferases (GSTs). GSTs are involved in the detoxification of a wide range of xenobiotics. The following tables summarize data on the frequency of common polymorphisms in GST genes and their functional consequences, illustrating the type of genetic variation that may contribute to inter-individual differences in BAA metabolism.
Table 1: Frequency of GSTM1 and GSTT1 Null Genotypes in a Healthy Malian Population
| Gene | Genotype | Frequency (%) |
| GSTM1 | Null | 24.3 |
| GSTT1 | Null | 41.3 |
Data from a study on a healthy Malian population.
Table 2: Genotype and Allele Frequencies of GSTP1 c.313A>G (rs1695) in a Healthy Malian Population
| Genotype/Allele | Frequency (%) | |
| Genotype | AA (Wild-type) | 25.73 |
| AG (Heterozygous) | 49.03 | |
| GG (Homozygous Mutant) | 25.24 | |
| Allele | A (Wild-type) | 50.24 |
| G (Mutant) | 49.76 |
Data from a study on a healthy Malian population.
Table 3: Functional Impact of Selected GST Polymorphisms
| Gene | Polymorphism | Functional Consequence |
| GSTM1 | Null (deletion) | Absence of enzyme activity. |
| GSTT1 | Null (deletion) | Absence of enzyme activity. |
| GSTP1 | c.313A>G (Ile105Val) | Altered enzyme activity and substrate specificity. |
Experimental Protocols
1. Protocol for Determination of Free and Total BAA in Urine by GC-MS
This protocol is based on established methods for the analysis of BAA in biological samples.
a. Sample Preparation (for Total BAA):
-
To 1 mL of urine, add an internal standard (e.g., a deuterated BAA analog).
-
Add 100 µL of concentrated hydrochloric acid to hydrolyze the BAA-glutamine conjugate.
-
Incubate the sample at 80°C for 1 hour.
-
Cool the sample to room temperature.
b. Sample Preparation (for Free BAA):
-
To 1 mL of urine, add an internal standard.
-
Proceed directly to the extraction step without acid hydrolysis.
c. Extraction:
-
Perform a liquid-liquid extraction with 3 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
d. Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of BAA.
e. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Set an appropriate temperature program for the GC oven to separate the BAA-TMS derivative from other components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analyte and internal standard.
2. Protocol for Genotyping of GSTM1 and GSTT1 Null Polymorphisms
This protocol describes a multiplex PCR method to simultaneously detect the presence or absence of the GSTM1 and GSTT1 genes.
a. DNA Extraction:
-
Extract genomic DNA from whole blood or buccal cells using a commercially available kit.
-
Quantify the DNA and assess its purity.
b. Multiplex PCR:
-
Prepare a PCR master mix containing:
-
DNA polymerase
-
dNTPs
-
PCR buffer
-
Forward and reverse primers for GSTM1
-
Forward and reverse primers for GSTT1
-
Forward and reverse primers for a control gene (e.g., beta-globin) to ensure PCR amplification was successful.
-
-
Add template DNA to the master mix.
-
Perform PCR using a thermal cycler with an optimized program of denaturation, annealing, and extension steps.
c. Gel Electrophoresis:
-
Run the PCR products on a 2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light.
-
The presence of a band corresponding to the expected size for GSTM1 or GSTT1 indicates the presence of the gene. The absence of the band indicates the null genotype. The control gene band should be present in all samples.
Visualizations
Caption: Metabolic pathway of 2-butoxyethanol to this compound and its glutamine conjugate.
Caption: Experimental workflow for investigating inter-individual variation in BAA conjugation.
Caption: Logical relationship between genetic polymorphisms and toxicological outcomes.
References
- 1. [Role of gene polymorphisms of phase II of xenobiotic biotransformation from glutathione-S-transferase and N-acetyltransferase families in susceptibility to lung cancer among Mayak workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic polymorphism of enzymes involved in xenobiotic metabolism and the risk of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACSL1 | Rupa Health [rupahealth.com]
Technical Support Center: Low-Level Detection of Butoxyacetic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of butoxyacetic acid (BAA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low levels of this compound?
A1: The main challenges in detecting low levels of this compound (BAA) stem from its high polarity and the complexity of biological matrices like urine and blood.[1] These characteristics can lead to difficulties in extraction, poor chromatographic peak shape, and signal suppression in mass spectrometry. For gas chromatography (GC) analysis, derivatization is often required to increase volatility.[1][2]
Q2: Which analytical techniques are most suitable for low-level BAA detection?
A2: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), are the most common and sensitive methods for BAA detection.[1][3] GC-MS typically requires a derivatization step to make BAA sufficiently volatile, while LC-MS/MS can often analyze BAA directly, though derivatization can still be used to improve sensitivity.[2][4]
Q3: Why is derivatization necessary for the GC-MS analysis of BAA?
A3: BAA is a polar compound containing a carboxylic acid group, which makes it non-volatile.[5] Derivatization chemically modifies this functional group, converting it into a less polar and more volatile derivative. This improves its chromatographic behavior, thermal stability, and overall sensitivity for GC-MS analysis.[6][7]
Q4: What are common derivatization reagents for BAA analysis?
A4: Common derivatization reagents for carboxylic acids like BAA include pentafluorobenzyl bromide (PFBBr) and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][8][9] Esterification using reagents like 2,2,2-trichloroethanol/HCl has also been reported.[10]
Q5: Is it necessary to measure total BAA or is free BAA sufficient?
A5: In biological samples, BAA can exist in both a free form and as conjugates (e.g., with glutamine).[1][11] The extent of conjugation can vary significantly between individuals and even within the same individual over time.[11] Therefore, to accurately assess exposure, it is recommended to measure total BAA, which involves a hydrolysis step to convert the conjugated form to free BAA before analysis.[3][11]
Troubleshooting Guides
Issue 1: Low or No Signal/Peak Detected in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize reaction conditions (time, temperature, reagent concentration). Ensure reagents are fresh and not degraded. Check for the presence of moisture, which can interfere with some derivatization reactions.[12] |
| Analyte Loss During Sample Preparation | Verify the efficiency of your extraction method (LLE or SPE). Ensure the pH of the sample is optimized for BAA extraction. For SPE, check that the sorbent type is appropriate for a polar analyte.[2] |
| Injector Issues | Clean or replace the injector liner, as it can become contaminated.[13] Ensure the injection temperature is appropriate for the derivatized analyte. Check for leaks in the injector.[14] |
| Column Problems | Confirm the column is properly installed and not leaking. The stationary phase of the column may be degraded; consider replacing the column.[15] |
| Detector Malfunction | Ensure the detector is turned on and operating within its specified parameters. Check for any error messages on the instrument.[13] |
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatography
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Deactivate the injector liner with a silylating agent. Use a column specifically designed for polar analytes or acidic compounds, such as a free fatty acid phase (FFAP) column.[2] |
| Column Overload | Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded. |
| Inappropriate Column Temperature | Optimize the oven temperature program. A starting temperature that is too high can cause peak fronting for volatile derivatives. |
| Co-elution with Interfering Compounds | Improve sample cleanup to remove matrix components. Adjust the chromatographic method (e.g., temperature ramp, flow rate) to better separate BAA from interfering peaks.[12] |
Issue 3: High Background Noise or Baseline Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is being used. Replace gas purification traps if they are old or saturated.[14] |
| Column Bleed | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. |
| Contaminated Injector or Detector | Clean the injector port and detector.[13] Septum bleed can also contribute to background noise; use high-quality, low-bleed septa.[15] |
Quantitative Data Summary
| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Reference |
| GC-MS | Urine | Solid-Phase Extraction (SPE), Derivatization (PFBBr) | 10 µmol/l | [8] |
| GC-MS | Blood | Ion-pair Extraction, Derivatization (PFBBr) | Concentrations found: 22 to 60 µM | [9] |
| GC-MS | Urine | Solid-Phase Extraction (SPE) | 0.04 ng (on-column) | [16] |
| HPLC-UV | Urine | Extraction, Derivatization (trimethylsilyl) | Not specified | [1] |
Experimental Protocols
Protocol 1: Determination of Total BAA in Urine by GC-MS
This protocol is a synthesized method based on common practices reported in the literature.[8][11]
-
Sample Collection: Collect a post-shift urine sample in a polystyrene universal container.
-
Internal Standard Spiking: Spike a known volume of urine with an internal standard, such as deuterated BAA (dBAA) or propoxyacetic acid.[2][8]
-
Acid Hydrolysis (for Total BAA): Acidify the urine sample to hydrolyze BAA conjugates. This is a critical step for determining total BAA.[8][11]
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the BAA with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., pentafluorobenzyl bromide in acetone) and catalyze the reaction as required (e.g., by heating).[8]
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent.
-
Inject an aliquot into the GC-MS system.
-
Operate the GC-MS in selected ion monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic ions of the derivatized BAA and the internal standard.[8]
-
Protocol 2: Direct Analysis of BAA by LC-MS/MS
This protocol is a general guide for the direct analysis of BAA, which may require optimization based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Spike the sample (e.g., urine, blood plasma) with a suitable internal standard (e.g., deuterated BAA).
-
Perform a protein precipitation step for blood or plasma samples by adding a solvent like acetonitrile, followed by centrifugation.
-
For urine samples, a simple dilute-and-shoot approach may be feasible, or SPE can be used for cleanup and concentration.[2]
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column or a HILIC column suitable for polar compounds.
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate to improve ionization.
-
Operate the mass spectrometer in negative ion mode, as it is often more sensitive for carboxylic acids.[12]
-
Optimize the MRM (Multiple Reaction Monitoring) transitions for BAA and the internal standard to ensure selectivity and sensitivity.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for low BAA signal.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. scispace.com [scispace.com]
- 8. hsl.gov.uk [hsl.gov.uk]
- 9. Gas chromatographic determination of this compound in human blood after exposure to 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and this compound in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A human exposure study to investigate biological monitoring methods for 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. stepbio.it [stepbio.it]
- 15. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 16. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Toxicity of Butoxyacetic Acid and Other Glycol Ether Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of butoxyacetic acid (BAA), a primary metabolite of 2-butoxyethanol (EGBE), and other significant glycol ether metabolites, including methoxyacetic acid (MAA) and ethoxyacetic acid (EAA). The information presented is supported by experimental data to aid in hazard identification and risk assessment.
Executive Summary
Glycol ethers are a class of solvents widely used in various industrial and consumer products. Their toxicity is primarily attributed to their metabolites, alkoxyacetic acids, which are formed via metabolism by alcohol and aldehyde dehydrogenases. Among these, MAA and EAA are recognized as potent reproductive and developmental toxicants. BAA is primarily associated with hematotoxicity, specifically hemolytic anemia, with a pronounced species-specific variation in sensitivity. The general consensus from in vivo and in vitro studies indicates a toxicity ranking for reproductive and developmental effects as MAA > EAA > BAA .
Data Presentation: Comparative Toxicity
The following tables summarize the quantitative data on the comparative toxicity of key glycol ether metabolites.
Table 1: Comparative Developmental and Cytotoxicity of Alkoxyacetic Acid Metabolites
| Metabolite | In Vitro Developmental Toxicity (Embryonic Stem Cell Test) | In Vitro Cytotoxicity (ES-D3 Cells) |
| Methoxyacetic Acid (MAA) | Most Potent Inhibitor of Cardiomyocyte Differentiation[1] | BMCv50: 6.7 mM[1] |
| Ethoxyacetic Acid (EAA) | Less Potent than MAA[1] | Not Reported in a directly comparable manner |
| This compound (BAA) | Less Potent than MAA and EAA[1] | Not Reported in a directly comparable manner |
| Phenoxyacetic Acid (PhAA) | Least Potent among those tested[1] | Not Reported in a directly comparable manner |
BMCv50: Benchmark concentration causing a 50% decline in cell viability.
Table 2: Comparative Testicular Toxicity of Alkoxyacetic Acids in Rats
| Metabolite | In Vivo Testicular Effects (Oral Gavage) | In Vitro Effects on Testicular Cell Cultures |
| Methoxyacetic Acid (MAA) | Significant decrease in testicular weight at all doses; damage to spermatocytes. | Specific loss of pachytene spermatocytes; more potent than EAA. |
| Ethoxyacetic Acid (EAA) | Damage to spermatocytes at the highest dose. | Specific loss of pachytene spermatocytes; less potent than MAA. |
| This compound (BAA) | No discernible effect on the testis at any dose level. | No specific changes to testicular cell populations. |
Table 3: Comparative Hematotoxicity of this compound (BAA)
| Species | In Vitro Hemolytic Effect of BAA | In Vivo Hemolytic Effect of Parent Compound (EGBE) |
| Rat | Potent hemolytic agent; causes red blood cell swelling and lysis.[2][3] | Induces hemolytic anemia.[4] |
| Human | Minimally affected; resistant to hemolysis.[2][3][5] | Not a significant concern under normal exposure conditions. |
| Mouse, Hamster, Rabbit, Baboon | Susceptible to BAA-induced hemolysis.[4] | Not explicitly detailed but inferred susceptibility. |
| Pig, Dog, Cat, Guinea Pig | Minimally affected.[4] | Guinea pigs show no significant hematological changes.[4] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to ensure transparency and reproducibility.
Embryonic Stem Cell Test (EST) for Developmental Toxicity
This in vitro assay assesses the potential of a substance to interfere with embryonic development.
-
Cell Lines: Mouse embryonic stem cells (e.g., D3 line) and mouse 3T3 fibroblasts are used.
-
Culture: ES cells are cultured in hanging drops to form embryoid bodies (EBs).[2][6]
-
Exposure: Various concentrations of the test substance (e.g., MAA, EAA, BAA) are added to the culture medium during EB formation and subsequent differentiation.[2]
-
Endpoints:
-
Data Analysis: The IC50 and ID50 values are used in a predictive model to classify the embryotoxic potential of the substance.[7]
Primary Rat Testicular Cell Co-Culture for Reproductive Toxicity
This in vitro model is used to study the direct effects of toxicants on testicular cells.
-
Cell Isolation: Testes are isolated from immature rats, and seminiferous tubules are separated. A single-cell suspension containing Sertoli cells and various germ cell types is obtained through enzymatic digestion.
-
Culture: The mixed cell population is cultured in a serum-free medium, often on a matrix like Matrigel, to create a three-dimensional environment that mimics the in vivo setting.[8][9]
-
Exposure: The co-cultures are exposed to different concentrations of the test compounds (e.g., MAA, EAA, BAA) for a specified duration (e.g., 24-72 hours).
-
Endpoints:
-
Morphological Assessment: Changes in cell morphology, particularly the degeneration and detachment of specific germ cell populations (e.g., pachytene spermatocytes), are observed via microscopy.
-
Biochemical Markers: The activity of cell-specific enzymes, such as carnitine acetyltransferase and lactate dehydrogenase-X in germ cells, can be measured.
-
In Vitro Hemolysis Assay
This assay evaluates the potential of a substance to damage red blood cells.
-
Blood Collection: Fresh blood samples are obtained from the test species (e.g., rat, human).
-
Incubation: Whole blood or isolated red blood cells are incubated with various concentrations of the test substance (e.g., BAA) in a suitable buffer at 37°C.[4]
-
Endpoints:
-
Hemolysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Cellular Parameters: Changes in red blood cell count, mean cellular volume (MCV), and hematocrit are measured using a cell counter.[4]
-
Cell Morphology: Alterations in red blood cell shape (e.g., spherocytosis) are observed by microscopy.[10]
-
Cellular Deformability: Changes in the ability of red blood cells to pass through small pores can be assessed using filtration techniques.[10]
-
Signaling Pathways and Mechanisms of Toxicity
The following diagrams illustrate the known and proposed signaling pathways involved in the toxicity of this compound and other glycol ether metabolites.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. In vitro sub-hemolytic effects of this compound on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the haemolytic activity of 2-butoxyethanol and its major metabolite, this compound, in various mammals including humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Embryonic Stem Cell Test | Springer Nature Experiments [experiments.springernature.com]
- 7. Embryonic stem cells: An alternative approach to developmental toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of rodent testis co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Rodent Testis Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: I. Sensitivity in rats and resistance in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity: A Comparative Analysis of Butoxyacetic Acid and Butoxyacetaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxic Effects of Butoxyacetic Acid and its Precursor, Butoxyacetaldehyde.
This guide provides a detailed comparison of the in vitro cytotoxic effects of this compound (BAA) and butoxyacetaldehyde (BAL), metabolites of the industrial solvent 2-butoxyethanol. Understanding the distinct toxicological profiles of these compounds is crucial for accurate risk assessment and the development of safer chemical alternatives. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the proposed mechanisms of action.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and butoxyacetaldehyde from in vitro studies. It is important to note that the data for each compound were generated in different cell systems and assays, which should be considered when comparing their relative potency.
| Compound | Cell Type | Assay | Endpoint | Value | Reference |
| Butoxyacetaldehyde (BAL) | Opossum Kidney (OK) Epithelial Cells | Cell Viability | EC50 (24h) | 15 µg/mL | [1] |
| This compound (BAA) | Rat Erythrocytes | Hemolysis | - | More efficacious than BAL | [2] |
| This compound (BAA) | Rat Erythrocytes | ATP Depletion | - | Greater than BAL | [2] |
| This compound (BAA) | Rat Erythrocytes | Hemolysis | - | Rapid at 2.0 mM | [3] |
| This compound (BAA) | Human Erythrocytes | Hemolysis | - | No significant hemolysis up to 10 mM | [4] |
Mechanisms of Cytotoxicity
This compound and butoxyacetaldehyde exhibit distinct mechanisms of cytotoxicity in different cell types.
Butoxyacetaldehyde (BAL): In opossum kidney epithelial cells, BAL has been shown to reduce cell viability and mitotic activity in a dose-dependent manner.[1] The observed cytotoxic effect is characterized by alterations in cell morphology and the depolymerization of actin-containing stress fibers. Furthermore, BAL administration leads to a dose-dependent increase in cell volume due to water uptake, which is indicative of a necrotic process.[1]
This compound (BAA): In contrast, the primary toxic effect of BAA in vitro is observed in rat erythrocytes, where it is a potent hemolytic agent.[2][3] The hemolytic process is preceded by time- and concentration-dependent swelling of the red blood cells and a significant decrease in intracellular ATP concentration.[2] This suggests that the erythrocyte membrane is the primary target of BAA's toxicity.[2] Human erythrocytes are notably more resistant to the hemolytic effects of BAA.[3][4][5]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for this compound and butoxyacetaldehyde are not fully elucidated. However, based on the observed cellular effects, the following diagrams illustrate the proposed mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Neutral Red Uptake Method)
This protocol is based on the principle that viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Opossum Kidney (OK) epithelial cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Butoxyacetaldehyde (BAL) stock solution
-
96-well cell culture plates
-
Neutral Red staining solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed OK cells into 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BAL in cell culture medium. Remove the existing medium from the wells and add 100 µL of the BAL dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red staining solution to each well. Incubate for 3 hours.
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The EC50 value is determined as the concentration of BAL that causes a 50% reduction in cell viability.
Hemolysis Assay
This protocol is used to determine the hemolytic activity of a compound on erythrocytes.
Materials:
-
Freshly collected rat or human whole blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (BAA) and Butoxyacetaldehyde (BAL) stock solutions
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Centrifuge the whole blood to pellet the erythrocytes. Wash the pellet three times with PBS to remove plasma and buffy coat. Resuspend the erythrocytes in PBS to a desired concentration (e.g., 2% hematocrit).
-
Compound Treatment: In microcentrifuge tubes, mix the erythrocyte suspension with various concentrations of BAA or BAL. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 4 hours), with gentle mixing.
-
Centrifugation: Centrifuge the tubes to pellet the intact erythrocytes.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new tube and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
ATP Depletion Assay
This assay measures the intracellular ATP levels as an indicator of cellular metabolic activity and cytotoxicity.
Materials:
-
Erythrocyte suspension (prepared as in the hemolysis assay)
-
This compound (BAA) and Butoxyacetaldehyde (BAL) stock solutions
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Compound Treatment: Treat the erythrocyte suspension with different concentrations of BAA or BAL as described in the hemolysis assay.
-
Incubation: Incubate the samples for the desired time at 37°C.
-
ATP Extraction: Following the instructions of the ATP assay kit, lyse the erythrocytes to release intracellular ATP.
-
Luminescence Measurement: Add the luciferase reagent to the samples and measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known ATP concentrations. Determine the ATP concentration in the samples and express it as a percentage of the untreated control.
References
- 1. Cytotoxic effects of 2-butoxyethanol in vitro are related to butoxyacetaldehyde, an intermediate oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and cellular basis of 2-butoxyethanol-induced hemolytic anemia in rats and assessment of human risk in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: I. Sensitivity in rats and resistance in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro sub-hemolytic effects of this compound on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Butoxyacetic Acid as a Biomarker for 2-Butoxyethanol Exposure: A Comparative Guide
A comprehensive analysis of current biomonitoring techniques unequivocally validates total butoxyacetic acid (BAA) in urine as the most reliable biomarker for assessing human exposure to 2-butoxyethanol (2-BE). This guide provides a comparative overview of available biomarkers, detailed experimental protocols for BAA analysis, and supporting data for researchers, scientists, and drug development professionals.
Exposure to 2-butoxyethanol, a common solvent in various industrial and consumer products, necessitates accurate biological monitoring to ensure occupational and public safety. While several biomarkers have been considered, the measurement of its principal metabolite, this compound, in urine has emerged as the gold standard. This is primarily attributed to its longer biological half-life and the significantly lower inter-individual variability observed when measuring the total concentration (both free and conjugated forms) compared to other markers.[1][2]
Comparative Analysis of 2-Butoxyethanol Biomarkers
The selection of an appropriate biomarker is critical for the accurate assessment of chemical exposure. The following table summarizes the performance of key biomarkers for 2-butoxyethanol, highlighting the advantages of urinary total BAA.
| Biomarker | Matrix | Key Performance Characteristics | Limitations |
| 2-Butoxyethanol (2-BE) | Blood | Direct measure of parent compound. | Very short elimination half-life (approx. 40 minutes) makes timing of sample collection critical and limits its utility for assessing exposure over a workday.[1][3] |
| Urine | Non-invasive sample collection. | A very small fraction (<0.03%) of the absorbed dose is excreted unchanged, leading to low sensitivity.[1][3] | |
| Free this compound (BAA) | Urine | Non-invasive; longer half-life than 2-BE. | The extent of conjugation of BAA varies significantly between individuals and over time, leading to high inter-individual variability (up to 49%) in measured concentrations.[2][4] |
| Total this compound (BAA) | Urine | Biomarker of choice. [4] Significantly reduced inter-individual variability (as low as 15-31%) provides a more accurate reflection of exposure.[2] Longer elimination half-life (approx. 6 hours) allows for more flexible and reliable post-shift sample collection.[1] | Requires a hydrolysis step to release the conjugated form, adding a step to the analytical process. |
Metabolic Pathway of 2-Butoxyethanol
The metabolic conversion of 2-butoxyethanol to this compound is a key consideration in its toxicokinetics and the rationale for using BAA as a biomarker. The process is primarily mediated by alcohol and aldehyde dehydrogenases in the liver.
Caption: Metabolic conversion of 2-butoxyethanol to its primary metabolite, this compound.
Experimental Protocols
Accurate quantification of total BAA in urine is crucial for reliable biomonitoring. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method.
Protocol: Determination of Total this compound in Urine by GC-MS
This protocol is based on established methods involving acid hydrolysis, extraction, and derivatization.[5][6]
1. Sample Collection and Storage:
-
Collect a urine sample at the end of a work shift in a polystyrene universal container (30ml).
-
If analysis is delayed, samples should be stored at -20°C, where they are stable for over 3 months.[6]
2. Acid Hydrolysis:
-
To measure total BAA, the BAA-glutamine conjugate must be hydrolyzed.
-
Spike the urine sample with an appropriate internal standard (e.g., propoxy acetic acid).
-
Acidify the sample to release the free BAA from its conjugated form.
3. Extraction:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the BAA from the urine matrix.
4. Derivatization:
-
To increase volatility for GC analysis, derivatize the BAA.
-
A common method is esterification with pentafluorobenzyl (PFB) bromide in the presence of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate.[5]
5. GC-MS Analysis:
-
Column: Use a capillary column suitable for the analysis of the derivatized BAA (e.g., dimethyl polysiloxane phase).[9]
-
Injection: Employ a splitless injection technique.
-
Detection: Operate the mass spectrometer in negative ion chemical ionization (CI) mode with selected ion recording (SIR) for high specificity and sensitivity. Monitor characteristic ions for the derivatized BAA and internal standard.[6]
6. Quantification:
-
Prepare a calibration curve using standard solutions of derivatized BAA.
-
Quantify the concentration of BAA in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Analytical Method Performance
The performance of analytical methods for BAA is well-documented, demonstrating high accuracy and sensitivity.
| Parameter | Performance Data | Analytical Method |
| Recovery | 99% - 102% | GC-MS with LLE[7][9] |
| Precision (RSD) | < 2.8% - 6.41% | GC-MS[7][9] |
| Limit of Detection | 0.005 - 0.015 µg/mL | GC-MS[9] |
| 0.009 µg/mL | GC-MS with LLE[7] | |
| 10 µmol/L (approx. 1.3 µg/mL) | GC-MS with derivatization[6] |
Experimental Workflow for BAA Analysis
The logical flow from sample collection to data analysis is a critical component of a validated biomonitoring program.
Caption: Standardized workflow for the analysis of total this compound in urine samples.
Conclusion
The validation of total this compound in urine as the primary biomarker for 2-butoxyethanol exposure is supported by extensive scientific evidence. Its favorable toxicokinetic profile, coupled with the development of sensitive and specific analytical methods like GC-MS, provides a reliable tool for assessing occupational and environmental exposure. By measuring total BAA, researchers can significantly reduce the impact of inter-individual metabolic variability, leading to more accurate and consistent exposure assessments. This guide provides the foundational information necessary for the implementation of robust biomonitoring programs for 2-butoxyethanol.
References
- 1. Butoxyethanol, 2- (CICADS) [inchem.org]
- 2. Free and total urinary 2-butoxyacetic acid following dermal and inhalation exposure to 2-butoxyethanol in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. cdc.gov [cdc.gov]
- 6. hsl.gov.uk [hsl.gov.uk]
- 7. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved method to measure alkoxyacetic acid in urine: a solid phase extraction - gas chromotography - mass spectrometry method for 2-butoxyacetic acid (the human metabolite of 2-butoxyethanol), 2-[(2H9)butoxy]acetic acid, and 2-(3-methylbutoxy)acetic acid. [stacks.cdc.gov]
- 9. Development of a gas chromatographic test for the quantitation of the biomarker 2-butoxyacetic acid in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Species Show Stark Differences in Red Blood Cell Susceptibility to Butoxyacetic Acid
Researchers in toxicology, drug development, and occupational health must consider significant species-specific variations in the hemolytic effects of butoxyacetic acid (BAA), the primary metabolite of the industrial solvent 2-butoxyethanol. Experimental data conclusively demonstrates that rat erythrocytes are exceptionally sensitive to BAA-induced hemolysis, whereas human red blood cells exhibit remarkable resistance. This disparity underscores the importance of selecting appropriate animal models in preclinical safety assessments and highlights the potential for misinterpretation of toxicological data when extrapolating directly from rodent studies to human risk.
A comprehensive review of in vitro studies reveals a dramatic difference in the concentration of BAA required to induce both sub-hemolytic and hemolytic effects in rats versus humans. Rat red blood cells (RBCs) undergo significant changes, including decreased deformability, increased cell volume, and ultimately lysis, at BAA concentrations that have minimal to no effect on human RBCs.[1][2] This pronounced difference in sensitivity is not limited to rats; studies on other mammalian species, including mice, hamsters, rabbits, and baboons, also show a greater susceptibility to BAA-induced hemolysis compared to humans, although not always to the same extent as rats. Conversely, erythrocytes from pigs, dogs, cats, and guinea pigs have been found to be minimally affected, similar to humans.
The primary mechanism of BAA-induced hemolysis in sensitive species is understood to be colloid osmotic lysis.[3] BAA exposure leads to a cascade of events beginning with cell swelling (an increase in mean corpuscular volume), followed by changes in cell shape (spherocytosis), decreased deformability, and eventual rupture of the cell membrane, releasing hemoglobin.[2][4]
Quantitative Comparison of Hemolytic Effects
The following table summarizes the quantitative data from various in vitro studies, highlighting the species-specific differences in erythrocyte sensitivity to this compound.
| Species | Endpoint | BAA Concentration | Effect | Reference |
| Rat | Hemolysis | 2.0 mM | Rapid hemolysis | [2] |
| Decreased Deformability & Increased MCV | 0.2 - 2.0 mM | Significant changes | [2] | |
| Sub-hemolytic changes | 0.05 - 0.1 mM | Decreased deformability, increased MCV and osmotic fragility | [1][5] | |
| Human | Hemolysis | 2.0 mM | No adverse effects observed | [2][6] |
| Hemolysis | 8.0 mM (4h incubation) | Slight degree of hemolysis | [1] | |
| Sub-hemolytic changes | 7.5 - 10 mM | Decreased deformability, small increase in MCV | [1] | |
| Mouse | Increased MCV and HCT | 1.0 - 2.0 mM | Time- and concentration-dependent increase | [7] |
| Hamster | Increased MCV and HCT | 1.0 - 2.0 mM | Time- and concentration-dependent increase | [7] |
| Rabbit | Increased MCV and HCT | 1.0 - 2.0 mM | Time- and concentration-dependent increase | [7] |
| Baboon | Increased MCV and HCT | 1.0 - 2.0 mM | Time- and concentration-dependent increase | [7] |
| Pig | MCV and HCT | 1.0 - 2.0 mM | Minimally affected | [7] |
| Dog | MCV and HCT | 1.0 - 2.0 mM | Minimally affected | [7] |
| Cat | MCV and HCT | 1.0 - 2.0 mM | Minimally affected | [7] |
| Guinea Pig | MCV and HCT | 1.0 - 2.0 mM | Minimally affected | [7] |
MCV: Mean Corpuscular Volume; HCT: Hematocrit
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are protocols for key experiments used to assess the hemolytic effects of this compound.
In Vitro Hemolysis Assay
This assay quantifies the amount of hemoglobin released from erythrocytes upon exposure to a test compound, providing a direct measure of hemolysis.
-
Preparation of Red Blood Cell Suspension:
-
Obtain whole blood from the test species in tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood to separate the plasma and buffy coat from the erythrocytes.
-
Wash the red blood cells three times with a balanced salt solution (e.g., phosphate-buffered saline, PBS) or a TRIS buffer (pH 7.4).
-
After the final wash, resuspend the erythrocyte pellet in the buffer to a desired packed cell volume (e.g., 20%).
-
-
Incubation with this compound:
-
Prepare a series of dilutions of this compound in the buffer.
-
In a 96-well plate or microcentrifuge tubes, mix the red blood cell suspension with the BAA solutions to achieve the final desired concentrations.
-
Include a negative control (vehicle only) and a positive control (a known hemolytic agent, such as Triton X-100).
-
Incubate the samples at 37°C for a specified period (e.g., 1-4 hours) with gentle agitation.
-
-
Quantification of Hemolysis:
-
Following incubation, centrifuge the samples to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. The absorbance is proportional to the amount of free hemoglobin.
-
Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis).
-
Erythrocyte Deformability Assessment by Polycarbonate Sieve Filtration
This method assesses the ability of red blood cells to change shape, a critical factor for their passage through microcapillaries. A decrease in deformability is an early indicator of cell injury.
-
Preparation of Cell Suspension and Filtration System:
-
Prepare red blood cell suspensions as described in the in vitro hemolysis assay.
-
Use a filtration apparatus containing a polycarbonate filter with a specific pore size (e.g., 5 µm).
-
Pre-wet the filter with a buffer solution.
-
-
Filtration Procedure:
-
Pass a defined volume of the red blood cell suspension (treated with BAA or vehicle control) through the filter under a constant pressure.
-
Record the time required for the entire volume to pass through the filter.
-
-
Data Analysis:
-
An increase in filtration time or pressure indicates a decrease in erythrocyte deformability.
-
The initial filtration pressure can also be measured as an index of deformability.
-
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in assessing the hemolytic effects of this compound, the following diagrams have been generated.
Figure 1. Workflow for In Vitro Hemolysis Assay.
Figure 2. Comparative Species Sensitivity to BAA Hemolysis.
References
- 1. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: I. Sensitivity in rats and resistance in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the haemolytic activity of 2-butoxyethanol and its major metabolite, this compound, in various mammals including humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput microsphiltration to assess red blood cell deformability and screen for malaria transmission-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. The relationship between red blood cell deformability metrics and perfusion of an artificial microvascular network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the in vitro hemolytic effects produced by alkoxyacetic acids on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Total Butoxyacetic Acid as an Exposure Biomarker
A Comparative Guide for Researchers and Drug Development Professionals
In the assessment of occupational and environmental exposure to 2-butoxyethanol (BE), a common solvent found in a variety of industrial and household products, the measurement of its principal metabolite, 2-butoxyacetic acid (BAA), in urine is the established method for biological monitoring. However, a critical consideration for accurate exposure assessment is the choice between measuring free BAA or total BAA, which includes both the free acid and its conjugated forms. This guide provides a comprehensive comparison of free versus total BAA as exposure biomarkers, supported by experimental data, detailed methodologies, and visual representations of the underlying metabolic processes.
Executive Summary
The consensus in the scientific literature is that total butoxyacetic acid (BAA) is a superior biomarker of exposure to 2-butoxyethanol (BE) compared to free BAA . The primary reason for this is the significant interindividual variability in the extent of BAA conjugation.[1][2] Measuring total BAA, which encompasses both the free and conjugated forms after a hydrolysis step, accounts for this variability and provides a more accurate and reliable measure of the internal dose of BE.[2] This is particularly crucial as a substantial fraction of BAA is eliminated as an amino acid conjugate, N-butoxyacetylglutamine.[3][4] Failure to quantify this conjugate can lead to an underestimation of exposure levels.[4]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from human volunteer studies, highlighting the differences in excretion kinetics between free and total BAA following inhalation and dermal exposure to 2-butoxyethanol.
Table 1: Urinary Excretion of Free vs. Total BAA Following Inhalation Exposure to 2-Butoxyethanol (93 mg/m³ for 30 min)
| Parameter | Free BAA | Total BAA | Reference |
| 24-h Cumulative Excretion (mg) | 5.5 ± 2.7 | 12.8 ± 4.0 | [1][5] |
| Interindividual Variation (%) | 49 | 31 | [1][5] |
Table 2: Urinary Excretion of Free vs. Total BAA Following Dermal Exposure to 2-Butoxyethanol (50% aqueous solution on 40 cm² for 4 h)
| Parameter | Free BAA | Total BAA | Reference |
| 48-h Cumulative Excretion (mg) | 147.1 ± 61.0 | 346 ± 52 | [1][5] |
| Elimination Half-life (h) | 3.8 ± 0.4 | 5.1 ± 0.6 | [1][5] |
| Interindividual Variation in Flux Estimation (%) | 41 | 15 | [1] |
Metabolic Pathway and Experimental Workflow
The metabolic conversion of 2-butoxyethanol to this compound and its subsequent conjugation is a key factor in understanding the utility of these biomarkers.
Caption: Metabolic pathway of 2-butoxyethanol to free and conjugated this compound.
The general workflow for the analysis of free and total BAA in urine involves several key steps, with an additional hydrolysis step for the determination of total BAA.
References
- 1. Free and total urinary 2-butoxyacetic acid following dermal and inhalation exposure to 2-butoxyethanol in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A human exposure study to investigate biological monitoring methods for 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of this compound and N-butoxyacetyl-glutamine in urine of lacquerers exposed to 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
Performance of the γH2AX Assay for Butoxyacetic Acid Genotoxicity Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the γH2AX assay with other established methods for assessing the genotoxicity of the chemical compound butoxyacetic acid. While direct comparative studies on this compound using the γH2AX assay are limited, this document evaluates the performance of the γH2AX assay in the broader context of genotoxicity testing and extrapolates its potential utility for this compound assessment based on its known toxicological profile.
Executive Summary
This compound, a primary metabolite of the industrial solvent 2-butoxyethanol, has been evaluated for its genotoxic potential using various assays. Existing data from studies on 2-butoxyethanol and this compound suggest a general lack of significant genotoxic activity. The most commonly employed methods for this assessment have been the micronucleus and Comet assays.
The γH2AX assay, a highly sensitive method for detecting DNA double-strand breaks, offers a valuable alternative or complementary approach to traditional genotoxicity testing. Its high-throughput capability and mechanistic insights make it a powerful tool in modern toxicology. This guide will delve into the principles, protocols, and comparative performance of the γH2AX assay against the Comet and micronucleus assays, providing a framework for its application in the safety assessment of compounds like this compound.
Comparative Analysis of Genotoxicity Assays
The selection of a suitable genotoxicity assay depends on various factors, including the specific endpoint of interest, the required sensitivity, and throughput needs. The following table summarizes the key performance characteristics of the γH2AX, Comet, and micronucleus assays.
| Feature | γH2AX Assay | Comet Assay (Single Cell Gel Electrophoresis) | Micronucleus Assay |
| Primary Endpoint | DNA double-strand breaks (DSBs) | DNA strand breaks (single and double) and alkali-labile sites | Chromosomal damage (clastogenicity and aneugenicity) |
| Principle | Immunofluorescent detection of phosphorylated histone H2AX (γH2AX) foci at the site of DSBs. | Electrophoretic migration of fragmented DNA from single cells, forming a "comet" shape. | Microscopic identification of micronuclei, which are small nuclei containing lagging chromosome fragments or whole chromosomes.[1] |
| Sensitivity | High, detects early DNA damage events.[2][3] | High, detects low levels of DNA damage.[4] | Moderate to high, depends on the extent of chromosomal damage. |
| Specificity | Specific for DNA double-strand breaks. | Detects a broader range of DNA damage. | Detects both chromosome breakage and loss. |
| Throughput | High-throughput compatible (e.g., flow cytometry, high-content imaging).[5] | Moderate to high-throughput with automated scoring systems. | Moderate throughput, can be automated but often involves manual scoring. |
| Mechanistic Insight | Provides information on the induction of DSBs, a critical lesion. | Can be modified with lesion-specific enzymes to detect specific types of DNA damage (e.g., oxidative damage).[4] | Can distinguish between clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events with further analysis (e.g., FISH). |
| Cell Proliferation | Not required. | Not required. | Requires cell division for micronuclei formation. |
| Data Analysis | Quantification of foci number, intensity, or overall fluorescence. | Measurement of tail length, tail intensity, and tail moment. | Scoring the frequency of micronucleated cells. |
Genotoxicity Profile of this compound
Studies on the genotoxicity of 2-butoxyethanol and its metabolite, this compound, have generally indicated a lack of significant DNA-damaging potential. A review of available data concluded that 2-butoxyethanol does not exhibit significant genotoxic activity in a variety of in vitro and in vivo assays, including the mouse bone marrow micronucleus assay.[6] Furthermore, in one study, this compound did not induce cellular transformation in Syrian hamster embryo (SHE) cells, a test that can indicate carcinogenic potential.[7]
While no studies were identified that specifically utilized the γH2AX assay for this compound, the existing negative or weak positive results from other assays, such as the micronucleus test, suggest that this compound is not a potent clastogen.
Experimental Protocols
Detailed methodologies for the three key genotoxicity assays are provided below.
γH2AX Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Expose cells to various concentrations of this compound and appropriate positive and negative controls for a defined period (e.g., 4 to 24 hours).
-
Cell Fixation and Permeabilization: After treatment, aspirate the medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour. Incubate the cells with a primary antibody against γH2AX overnight at 4°C. Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the cell nuclei with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Comet Assay (Alkaline Version) Protocol
-
Cell Preparation: Following treatment with this compound, harvest the cells and resuspend them in ice-cold PBS to obtain a single-cell suspension.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Scoring: Visualize the "comets" using a fluorescence microscope. Analyze the images using specialized software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.[8][9]
In Vitro Micronucleus Assay Protocol
-
Cell Culture and Treatment: Seed cells and expose them to this compound and controls. A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.
-
Harvesting and Slide Preparation: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells. Prepare slides by cytocentrifugation or by dropping the cell suspension onto the slide.
-
Fixation and Staining: Fix the cells with methanol and stain with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: Using a light or fluorescence microscope, score the frequency of micronuclei in binucleated cells (if a cytokinesis block was used) or in mononucleated cells.[10][11]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflows.
DNA Damage Response Pathway Leading to γH2AX Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Butoxyethanol, 2- (CICADS) [inchem.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound | C6H12O3 | CID 41958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. B-Comet Assay (Comet Assay on Buccal Cells) for the Evaluation of Primary DNA Damage in Human Biomonitoring Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the genotoxicity of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Comet assay evaluation of six chemicals of known genotoxic potential in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
- 10. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of E-Series and P-Series Glycol Ether Toxicity for Research and Drug Development Professionals
An objective comparison of the toxicological profiles of ethylene (E-series) and propylene (P-series) glycol ethers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their material selection and risk assessment processes.
Glycol ethers, a versatile class of organic solvents, are broadly categorized into two main families: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. While both series share similar physicochemical properties that make them effective in a wide range of applications, their toxicological profiles differ significantly. This guide provides a comprehensive comparison of the toxicity of E-series and P-series glycol ethers, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Executive Summary
Toxicological data consistently demonstrate that P-series glycol ethers are generally less toxic than their E-series counterparts.[1] The primary reason for this difference lies in their metabolic pathways. E-series glycol ethers can be metabolized to toxic alkoxyacetic acids, which are implicated in a range of adverse health effects, including reproductive, developmental, and hematological toxicity.[2] In contrast, P-series glycol ethers are not metabolized to these toxic acidic metabolites to a significant extent, resulting in a more favorable safety profile.[3]
Quantitative Toxicity Data Comparison
The following tables summarize the available quantitative toxicity data for representative E-series and P-series glycol ethers, providing a basis for direct comparison of their acute and chronic toxicities.
Table 1: Acute Toxicity Data (LD50)
| Glycol Ether | CASRN | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (ppm) | Species |
| E-Series | |||||
| Ethylene Glycol Methyl Ether (EGME) | 109-86-4 | 2460 | 1280 | 1480 (7h) | Rat |
| Ethylene Glycol Ethyl Ether (EGEE) | 110-80-5 | 3000 | 3300 | 2000 (4h) | Rat |
| Ethylene Glycol Butyl Ether (EGBE) | 111-76-2 | 470 | 220 | 450 (4h) | Rat |
| P-Series | |||||
| Propylene Glycol Methyl Ether (PGME) | 107-98-2 | 5200-7200 | 13000 | 7500-10000 (6h) | Rat |
| Propylene Glycol Ethyl Ether (PGEE) | 52125-53-8 | 5000 | 10200 | >2000 (4h) | Rat |
| Propylene Glycol Butyl Ether (PGBE) | 5131-66-8 | 2200 | 3100 | >651 (4h) | Rat |
Table 2: Chronic Toxicity Data (NOAEL/LOAEL)
| Glycol Ether | CASRN | Exposure Route | NOAEL | LOAEL | Key Effect | Species |
| E-Series | ||||||
| Ethylene Glycol Methyl Ether (EGME) | 109-86-4 | Oral | 30 mg/kg/day | 100 mg/kg/day | Testicular atrophy | Rat |
| Ethylene Glycol Ethyl Ether (EGEE) | 110-80-5 | Inhalation | 10 ppm | 50 ppm | Hematotoxicity | Rat |
| Ethylene Glycol Butyl Ether (EGBE) | 111-76-2 | Inhalation | 25 ppm | 50 ppm | Hemolysis | Rat |
| P-Series | ||||||
| Propylene Glycol Methyl Ether (PGME) | 107-98-2 | Inhalation | 300 ppm | 1000 ppm | CNS depression | Rat, Rabbit |
| Propylene Glycol Ethyl Ether (PGEE) | 52125-53-8 | Oral | 1000 mg/kg/day | - | No adverse effects | Rat |
| Propylene Glycol Butyl Ether (PGBE) | 5131-66-8 | Dermal | 1000 mg/kg/day | - | No adverse effects | Rabbit |
Experimental Protocols
The toxicity data presented in this guide are derived from studies conducted following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the data.
Reproductive Toxicity Testing (OECD TG 415, 416, 421, 422, 443)
Reproductive toxicity studies are critical for evaluating the potential of a substance to interfere with any aspect of the reproductive process.[1][4][5][6][7]
-
Test Species: Typically, rats are used as the primary test species.
-
Administration: The test substance is administered to both male and female animals before and during mating, and to females throughout gestation and lactation. The route of administration (oral, dermal, or inhalation) is chosen based on the most likely route of human exposure.
-
Dosing: A control group and at least three dose levels of the test substance are used to establish a dose-response relationship.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, mating performance, fertility, gestation length, and parturition are monitored. At termination, reproductive organs are weighed and examined histopathologically.
-
Offspring: The number of live and dead pups, pup viability, sex ratio, and any gross abnormalities are recorded. Pup body weight and development are monitored throughout lactation.
-
Hematotoxicity Assessment
Hematotoxicity studies are designed to identify adverse effects on the blood and blood-forming tissues.
-
Test Species: Rodents are commonly used.
-
Administration and Dosing: Similar to reproductive toxicity studies, animals are exposed to the test substance at various dose levels.
-
Blood Collection: Blood samples are collected at specified intervals for a complete blood count (CBC) and differential analysis.
-
Parameters Measured: Red blood cell count, hemoglobin concentration, hematocrit, white blood cell count and differential, and platelet count are assessed.[8]
-
Bone Marrow Analysis: In some cases, bone marrow samples are collected to evaluate cellularity and morphology.
Signaling Pathways and Mechanisms of Toxicity
The differential toxicity between E-series and P-series glycol ethers is primarily attributed to their distinct metabolic fates.
Metabolic Pathway of E-Series Glycol Ethers
E-series glycol ethers are metabolized by alcohol and aldehyde dehydrogenases to their corresponding alkoxyacetic acids. These acidic metabolites are the primary mediators of toxicity.
Caption: Metabolic activation of E-series glycol ethers.
Cellular Toxicity Mechanism of Alkoxyacetic Acids
The precise molecular mechanisms by which alkoxyacetic acids exert their toxicity are still under investigation. However, evidence suggests that they may interfere with cellular energy metabolism and induce oxidative stress.[9][10][11]
Caption: Proposed cellular toxicity pathway of alkoxyacetic acids.
Conclusion
The selection of glycol ethers in research and drug development should be guided by a thorough understanding of their toxicological properties. The evidence strongly indicates that P-series glycol ethers possess a more favorable safety profile compared to E-series glycol ethers due to their different metabolic pathways. By prioritizing the use of P-series alternatives and adhering to appropriate safety measures, researchers and professionals can mitigate the potential health risks associated with glycol ether exposure. This guide serves as a valuable resource for making informed decisions and ensuring a safer working environment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. benchchem.com [benchchem.com]
- 9. Methoxyacetic acid and ethoxyacetic acid inhibit mitochondrial function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. advinus.com [advinus.com]
- 11. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Human vs. Rat Erythrocytes: A Comparative Analysis of Sensitivity to Butoxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensitivity of human and rat erythrocytes to the hemolytic agent butoxyacetic acid (BAA), a primary metabolite of the industrial solvent 2-butoxyethanol (2-BE). Understanding the species-specific differences in erythrocyte response to BAA is critical for accurate toxicological risk assessment and the development of safer chemical formulations. This document summarizes key experimental findings, details methodologies, and presents a mechanistic overview of BAA-induced hemolysis.
Comparative Sensitivity to this compound
In vitro studies have consistently demonstrated a marked difference in the sensitivity of human and rat erythrocytes to BAA. Rat red blood cells are significantly more susceptible to BAA-induced hemolysis than their human counterparts.[1][2][3][4][5][6] While rat erythrocytes undergo rapid hemolysis at BAA concentrations as low as 2.0 mM, human erythrocytes show remarkable resistance, exhibiting no significant hemolysis at concentrations up to 15 mM.[1][3][6]
Sub-hemolytic effects, such as decreased deformability and increased mean cellular volume (MCV), are observed in both species.[1][2] However, these changes occur at substantially lower BAA concentrations in rats. For instance, decreased deformability in rat erythrocytes is noted at 0.05 mM BAA, whereas a similar effect in human erythrocytes requires concentrations of 7.5 to 10 mM BAA.[1] This indicates that human red blood cells require approximately a 100-fold greater concentration of BAA to elicit similar sub-hemolytic changes as rat red blood cells.[1][2]
Morphological changes are also more pronounced in rat erythrocytes upon exposure to BAA. Rat red blood cells transform from their normal discocytic shape to spherocytic and stomatocytic forms, which are precursors to hemolysis.[1][7] In contrast, human erythrocyte morphology remains largely unaffected at BAA concentrations that induce significant changes in rat cells.[1][7]
The proposed mechanism for BAA-induced hemolysis in the highly sensitive rat erythrocytes is colloid osmotic lysis.[8] This process is preceded by cell swelling and a depletion of intracellular ATP.[5][8] The erythrocyte membrane is considered the primary target for BAA's toxic effects.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the effects of this compound on human and rat erythrocytes.
Table 1: Hemolytic Effects of this compound
| Species | BAA Concentration (mM) | Incubation Time (hours) | Observed Hemolysis |
| Rat | 2.0 | 2-4 | >30%[1] |
| Rat | 2.0 | 1-4 | Rapid hemolysis[3] |
| Human | up to 2.0 | 2-4 | No hemolysis[1] |
| Human | 1-15 | up to 3 | No evidence of hemolysis[1] |
| Human | 8.0 | 4 | Slight degree of hemolysis[1] |
Table 2: Sub-Hemolytic Effects of this compound
| Parameter | Species | BAA Concentration (mM) | Incubation Time (hours) | Outcome |
| Erythrocyte Deformability | Rat | 0.05 | Not specified | Decreased deformability[1] |
| Rat | 0.2 | 4 | Increased rigidity (no hemolysis)[1] | |
| Human | 2.0 | 4 | Unaffected[1] | |
| Human | 7.5 - 10 | 4 | Significant decrease in deformability[1] | |
| Mean Cellular Volume (MCV) | Rat | 0.2 and 2.0 | 1-4 | Increased MCV[3] |
| Human | 10 | 4 | Small but significant increase[1] | |
| Erythrocyte Morphology | Rat | Not specified | Not specified | Transformation to spherocytic and stomatocytic shapes[1][7] |
| Human | 2.0 | Not specified | Unaffected[1][7] |
Experimental Protocols
The following section details a generalized experimental protocol for assessing the hemolytic potential of this compound on human and rat erythrocytes, based on methodologies cited in the literature.
Preparation of Erythrocytes
-
Blood Collection: Whole blood is collected from either human volunteers or rats into tubes containing an anticoagulant (e.g., EDTA).
-
Isolation of Erythrocytes: The whole blood is centrifuged to separate the plasma and buffy coat from the red blood cells (RBCs).
-
Washing: The RBC pellet is washed multiple times (typically 3-5 times) with a buffered saline solution (e.g., Dulbecco's Phosphate-Buffered Saline, D-PBS) to remove plasma proteins and other cellular components.
-
Resuspension: The washed erythrocytes are resuspended in the buffered saline to a desired hematocrit (e.g., 20%).
Hemolysis Assay
-
Incubation: The prepared erythrocyte suspension is incubated with various concentrations of this compound at 37°C for a specified duration (e.g., 0-4 hours). Control samples include erythrocytes incubated with the buffer alone (negative control) and with a known hemolytic agent or distilled water (positive control).
-
Centrifugation: Following incubation, the samples are centrifuged to pellet the intact erythrocytes.
-
Quantification of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 577 nm) using a spectrophotometer or microplate reader.
-
Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(OD_test - OD_negative_control) / (OD_positive_control - OD_negative_control)] * 100[9][10]
Where:
-
OD_test is the absorbance of the supernatant from the BAA-treated sample.
-
OD_negative_control is the absorbance of the supernatant from the buffer-treated sample.
-
OD_positive_control is the absorbance of the supernatant from the positive control sample (representing 100% hemolysis).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro hemolysis assay.
Caption: Workflow for in vitro hemolysis assay.
Proposed Mechanism of BAA-Induced Hemolysis in Rat Erythrocytes
The diagram below outlines the proposed mechanism of colloid osmotic lysis induced by this compound in sensitive rat erythrocytes.
Caption: BAA-induced colloid osmotic lysis in rat erythrocytes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro sub-hemolytic effects of this compound on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: I. Sensitivity in rats and resistance in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Metabolic and cellular basis of 2-butoxyethanol-induced hemolytic anemia in rats and assessment of human risk in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat erythrocyte morphological changes after gavage dosing with 2-butoxyethanol: a comparison with the in vitro effects of this compound on rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced hemolysis of rat red blood cells: effect of external osmolarity and cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. thno.org [thno.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Butoxyacetic Acid
For researchers and professionals in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe disposal of butoxyacetic acid, ensuring the protection of laboratory personnel and the environment.
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3] Inhalation or ingestion may also be harmful.[1] Therefore, strict adherence to proper disposal protocols is critical. The primary method for the disposal of this compound is through a licensed professional waste disposal service as it is considered hazardous waste.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all relevant safety measures are in place.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
A lab coat or other protective clothing to prevent skin contact[1][4]
-
In areas with inadequate ventilation, a NIOSH-approved respirator is recommended.[1]
Spill Response: In the event of a spill, immediately evacuate the area and ensure proper ventilation.[4] Spills should be contained and absorbed using an inert, non-combustible material such as sand, earth, or vermiculite.[3][4] Do not use combustible materials like sawdust.[4] The absorbed material should then be collected and placed into a suitable, sealed container for hazardous waste disposal.[1][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| UN Number | UN1760 / UN3265 | [2][4] |
| Hazard Class | 8 (Corrosive) | [4] |
| Packing Group | II / III | [2][4] |
| Personal Protective Equipment | Goggles, gloves, lab coat | [1][2][3][4] |
| Spill Absorbent | Inert, non-combustible material (sand, vermiculite) | [3][4] |
| Storage | Cool, dry, well-ventilated area in a corrosion-resistant, tightly sealed container | [3][4][5] |
| Final Disposal Method | Licensed professional waste disposal service | [1][2][6] |
Laboratory-Scale Neutralization Protocol
This protocol outlines a standard procedure for neutralizing a small quantity of this compound waste in a laboratory setting prior to collection by a licensed disposal service. Note: This procedure is for pre-treatment and does not replace the need for professional disposal. Always consult your institution's specific safety guidelines.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or another weak base
-
pH indicator strips or a calibrated pH meter
-
Large glass beaker (at least twice the volume of the waste)
-
Stir bar and stir plate
-
Appropriate PPE
Procedure:
-
Preparation: Don appropriate PPE and work within a certified chemical fume hood. Place the beaker on the stir plate and add a stir bar.
-
Dilution: Slowly and carefully pour the this compound waste into the beaker. If the acid is concentrated, it is advisable to first dilute it by slowly adding the acid to a larger volume of cold water.
-
Neutralization: Begin gentle stirring. Slowly add small portions of sodium bicarbonate to the acidic solution. Be cautious as this will cause fizzing (effervescence) due to the release of carbon dioxide gas. Control the rate of addition to prevent excessive foaming and splashing.
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or a pH meter. Continue adding the weak base until the pH is between 6.0 and 8.0.
-
Final Steps: Once neutralized, stop stirring and allow the solution to cool to room temperature. Decant the neutralized solution into a clearly labeled hazardous waste container. The container should be sealed and stored in a designated secondary containment area pending collection by a professional waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling of Butoxyacetic Acid: A Guide for Laboratory Professionals
For immediate reference, butoxyacetic acid is a corrosive substance that can cause severe skin burns and eye damage. [1][2] Proper handling and disposal are critical to ensure laboratory safety. This guide provides essential information on personal protective equipment (PPE), procedural steps for safe handling, and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. Below is a summary of recommended equipment.
| PPE Category | Type | Specifications and Regulations |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[5] It is crucial to inspect gloves for any damage before use and to employ proper removal techniques to avoid skin contact.[6] |
| Protective clothing | An impervious lab coat is the minimum requirement.[7][8] For larger quantities (over 10 milliliters), an impervious apron should be worn.[8] | |
| Respiratory Protection | Air-purifying respirator | A respiratory protection program compliant with OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed when workplace conditions necessitate respirator use.[3] For higher exposure levels, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[7] |
Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risk and maintain a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a laboratory fume hood.[3][7]
-
When diluting, always add acid to water, never the other way around, to prevent violent spattering.[8]
-
Use non-breakable secondary containers to transport breakable containers of this compound.[8]
Storage:
-
Store in a tightly closed, corrosion-resistant container.[3][9]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][10]
-
The storage area should be designated as a corrosives area.[3][10]
Emergency and First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, while holding the eyelids open.[3][9][10] Seek immediate medical attention.[3][9] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[10] Flush the affected skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3][9] |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting.[3][9][10] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][9] |
Spillage and Disposal Plan
A clear plan for managing spills and disposing of this compound waste is essential.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand, earth, or vermiculite to absorb the spill.[3] Do not use combustible materials such as sawdust.[3]
-
Neutralize: For small spills, a neutralizing agent appropriate for acids can be used.
-
Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
All this compound waste is considered hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]
-
Contact a licensed professional waste disposal service for proper disposal.[7]
Operational Workflow for Handling this compound
The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2516-93-0 Name: this compound [xixisys.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. leelinework.com [leelinework.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
